NBI-74330
Description
BenchChem offers high-quality NBI-74330 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBI-74330 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disrupting the Chemokine Axis: The Therapeutic Potential and Pharmacological Profiling of NBI-74330
Executive Summary
The chemokine receptor CXCR3 is a G-protein-coupled receptor (GPCR) predominantly expressed on activated T helper type 1 (Th1) cells, CD8+ T cells, and macrophages. Driven by its endogenous interferon-inducible ligands—CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC)—the CXCR3 axis is a primary engine for leukocyte trafficking in autoimmune and inflammatory diseases.
NBI-74330 is a highly potent, small-molecule, non-peptidergic antagonist of the CXCR3 receptor[1]. Unlike early-generation competitive antagonists, NBI-74330 exhibits non-competitive antagonism, effectively depressing the maximal response (
Pharmacological Profile & Mechanism of Action
NBI-74330 binds to CXCR3 with high affinity, disrupting the signal transduction pathways that lead to intracellular calcium release, GTPγS binding, and subsequent cytoskeletal rearrangement required for chemotaxis[3].
Mechanistic Causality
Because CXCR3 is a
Diagram 1: CXCR3 signaling pathway and non-competitive blockade by NBI-74330.
Quantitative Pharmacodynamics
The following table summarizes the key quantitative metrics of NBI-74330 across various standardized assays, demonstrating its low-nanomolar potency.
| Parameter | Target / Assay | Value | Reference |
| Molecular Weight | Chemical Property | 605.58 g/mol | [4] |
| Binding Affinity ( | ~1.5 nM (pKi = 8.13) | [4],[3] | |
| Binding Affinity ( | ~3.2 - 3.6 nM | [3] | |
| Functional Antagonism ( | Calcium Mobilization (vs. CXCL10/11) | ~7.0 nM | [3],[1] |
| GTPγS Binding ( | 5.5 - 10.8 nM | [3],[1] | |
| Chemotaxis Inhibition ( | CXCL11-induced cellular migration | 3.9 nM | [3],[1] |
Therapeutic Potential: In Vivo Evidence
The therapeutic utility of NBI-74330 has been validated across multiple preclinical models characterized by pathological Th1 and macrophage infiltration.
Atherosclerosis and Cardiovascular Inflammation
Atherosclerosis is fundamentally an inflammatory disease driven by the accumulation of lipid-laden macrophages and activated T cells in the arterial intima. In LDL receptor-deficient (
-
Mechanism of Efficacy: The compound not only blocked the direct migration of
effector cells into the plaque but also beneficially modulated the immune response in draining lymph nodes, enriching them with regulatory T cells (Tregs) while reducing activated T cells[5].
Neuropathic Pain and Opioid Synergy
Recent neuropharmacological studies have identified CXCR3 and its ligands as critical mediators of microglial activation in the spinal cord following nerve injury. Chronic intrathecal administration of NBI-74330 attenuates hypersensitivity in neuropathic pain models[6].
-
Mechanism of Efficacy: Blockade of CXCR3 reduces the activation of microglia and the local release of pro-inflammatory cytokines in the dorsal root ganglion (DRG). Furthermore, NBI-74330 has been shown to significantly enhance the analgesic effectiveness of opioids like morphine, presenting a novel opioid-sparing therapeutic strategy[6].
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent the gold-standard methodologies for evaluating NBI-74330. Each protocol is designed as a self-validating system, incorporating necessary controls to isolate the specific effects of CXCR3 antagonism.
Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)
Purpose: To quantify the functional
-
Rationale: Because NBI-74330 is a non-competitive antagonist, varying the concentration of the agonist (CXCL11) will not overcome the blockade. Measuring real-time
flux provides a direct, highly sensitive readout of this receptor-effector decoupling.
-
Cell Preparation: Seed CHO cells stably transfected with human CXCR3 into 384-well black-wall, clear-bottom microplates. Incubate overnight at 37°C to ensure uniform monolayer adherence.
-
Dye Loading: Aspirate media and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) combined with Probenecid (to prevent dye extrusion via multidrug resistance pumps) for 1 hour at 37°C.
-
Compound Incubation (The Blockade): Add serial dilutions of NBI-74330 (ranging from 0.1 nM to 10 μM) to the wells. Self-Validation Step: Include vehicle-only wells (DMSO control) to establish the baseline maximum signal (
), and use a non-CXCR3 expressing cell line as a negative control to rule out off-target calcium flux. Incubate for 30 minutes. -
Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the
concentration of CXCL11 (typically ~1 nM)[3]. Record fluorescence continuously for 3 minutes. -
Data Analysis: Calculate the area under the curve (AUC) for the calcium peak. Plot the normalized AUC against the log concentration of NBI-74330 to derive the
via non-linear regression.
Protocol B: In Vivo Murine Atherosclerosis Workflow
Purpose: To evaluate the systemic anti-inflammatory and anti-atherogenic efficacy of NBI-74330.
-
Rationale: Wild-type mice are highly resistant to atherosclerosis. Utilizing
mice combined with a high-fat Western diet forces hypercholesterolemia, creating a reliable, accelerated model of plaque formation.
Diagram 2: Experimental workflow for evaluating NBI-74330 in murine atherosclerosis.
-
Induction: Transition 8-week-old female
mice to a Western-type diet (0.25% cholesterol, 15% cocoa butter). -
Dosing Regimen: Administer NBI-74330 at 100 mg/kg via daily subcutaneous (s.c.) injections. Formulation Note: Suspend the compound in 1% Na Docusate in 0.5% 400Cp Methylcellulose to ensure optimal bioavailability, achieving steady-state serum concentrations of ~1 μM[5]. Self-Validation Step: Treat a parallel cohort with the vehicle alone.
-
Tissue Harvest: After the designated study period (e.g., 6-9 weeks), euthanize the mice. Perfuse with PBS to clear peripheral blood. Harvest the heart (containing the aortic root) and the draining lymph nodes of the aortic arch.
-
Histological Quantification: Cryosection the aortic root. Stain with Oil Red O (for lipids) and hematoxylin. Quantify the total lesion area (
) using digital morphometry. -
Immunological Profiling: Macerate the draining lymph nodes to create a single-cell suspension. Perform flow cytometry using markers for Th1 cells (
, ) and Tregs ( , , ) to validate the mechanistic shift in the localized immune response[5].
Pharmacokinetics (PK) and ADME Considerations
Understanding the pharmacokinetic profile of NBI-74330 is critical for translational applications.
-
Bioavailability & Exposure: NBI-74330 demonstrates robust exposure via both oral (p.o.) and subcutaneous (s.c.) routes. In murine models, oral administration yields a higher maximum concentration (
) and area under the curve (AUC) compared to s.c. dosing[2]. -
Metabolism: In vivo, NBI-74330 is metabolized into an N-oxide derivative. Crucially, this N-oxide metabolite retains potent CXCR3 antagonistic activity, contributing to a prolonged pharmacodynamic effect. Both the parent compound and the active metabolite remain detectable in plasma up to 24 hours post-s.c. dose[2].
Conclusion
NBI-74330 represents a highly characterized, potent tool compound for the interrogation of the CXCR3 chemokine axis. By exerting non-competitive antagonism, it provides a resilient blockade against the high concentrations of CXCL9/10/11 found in pathological microenvironments. Its proven efficacy in attenuating atherosclerotic plaque formation and reducing neuropathic pain underscores the broad therapeutic potential of targeting CXCR3 in diseases driven by aberrant Th1 and macrophage trafficking.
References
-
Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay Source: PubMed Central (nih.gov) URL:[Link]
-
CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice Source: Arteriosclerosis, Thrombosis, and Vascular Biology (ahajournals.org) URL:[Link]
-
Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies Source: PubMed (nih.gov) URL:[Link]
-
Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor Source: VU Research Portal URL:[Link]
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NBI-74330 as a CXCR3 Antagonist in Inflammatory Disease Models
[1]
Executive Summary
NBI-74330 (also known as (±)-NBI-74330) is a high-affinity, non-peptide antagonist of the CXC Chemokine Receptor 3 (CXCR3) .[1] It is widely utilized as a pharmacological tool to validate the therapeutic potential of blocking the CXCR3 axis in Th1-mediated autoimmune diseases, atherosclerosis, and neuropathic pain. Unlike competitive antagonists that may be displaced by high ligand concentrations, NBI-74330 exhibits insurmountable antagonism , making it highly effective in inflammatory microenvironments rich in chemokines (CXCL9, CXCL10, CXCL11).
Key Technical Profile:
Molecular Mechanism & Pharmacology[3][10]
Binding Kinetics and Selectivity
NBI-74330 binds to a transmembrane pocket on CXCR3, distinct from the orthosteric ligand-binding site. This allosteric binding induces a conformational change that prevents G-protein activation (
| Parameter | Value | Notes |
| Binding Affinity ( | 1.5 nM (CXCL10)3.2 nM (CXCL11) | High affinity allows for low-nanomolar dosing in vitro. |
| IC50 (Ca2+ Flux) | 7 - 18 nM | Potent inhibition of calcium mobilization in CHO-CXCR3 cells. |
| Selectivity | >100-fold vs. CXCR4, CCR7, CCR5 | Highly selective for CXCR3; minimal off-target chemokine receptor activity. |
| Mode of Action | Insurmountable | Reduces |
Signaling Pathway Blockade
The following diagram illustrates the interference of NBI-74330 within the CXCR3 signaling cascade.
Caption: NBI-74330 binds allosterically to CXCR3, preventing G-protein coupling and downstream calcium mobilization required for immune cell migration.
Therapeutic Rationale in Inflammatory Diseases[11][12]
NBI-74330 is particularly valuable in modeling diseases driven by the Th1 immune axis , where CXCR3+ T-cells and macrophages are the primary effectors.
Atherosclerosis[13]
-
Pathology: Recruitment of T-cells and monocytes to arterial walls via CXCL10.
-
NBI-74330 Effect: Reduces plaque formation by blocking effector T-cell migration from circulation into the lesion.[8][9] It also modulates lymph node responses, enriching regulatory T-cells (Tregs).
-
Key Study: van Wanrooij et al. (2008) demonstrated reduced lesion size in LDLr-/- mice.
Neuropathic Pain[1][10]
-
Pathology: Nerve injury upregulates CXCL9/10 in the spinal cord, activating microglia/astrocytes.
-
NBI-74330 Effect: Intrathecal or systemic administration diminishes spinal microglial activation (IBA1) and potentiates morphine analgesia.
-
Key Study: Piotrowska et al. (2018) confirmed efficacy in Chronic Constriction Injury (CCI) models.
Autoimmune Dermatitis & Vitiligo[1][8]
-
Pathology: CD8+ T-cell recruitment to the skin is strictly CXCR3-dependent.
-
NBI-74330 Effect: Used to validate topical or systemic blockade of T-cell skin infiltration.
Experimental Protocols
In Vitro Calcium Flux Assay (Functional Validation)
Purpose: To determine the IC50 of NBI-74330 against CXCL11-induced activation.
Materials:
-
CXCR3-transfected CHO or HEK293 cells.
-
FLIPR Calcium Assay Kit.
-
Recombinant Human CXCL11.
-
NBI-74330 (dissolved in DMSO).
Step-by-Step Protocol:
-
Cell Seeding: Plate CXCR3-expressing cells at
cells/well in a black-walled 96-well plate. Incubate overnight. -
Dye Loading: Aspirate media and load cells with Calcium-4 dye (in HBSS + 20 mM HEPES). Incubate for 60 min at 37°C.
-
Compound Preparation: Prepare serial dilutions of NBI-74330 in assay buffer.
-
Note: Ensure final DMSO concentration is <0.5%.
-
-
Pre-incubation: Add NBI-74330 to cells and incubate for 15–30 minutes at room temperature.
-
Agonist Addition: Add CXCL11 at its EC80 concentration (typically ~1–5 nM).
-
Measurement: Immediately monitor fluorescence (Ex 485 nm / Em 525 nm) using a FLIPR or FlexStation for 90 seconds.
-
Analysis: Calculate % Inhibition relative to vehicle control.
In Vivo Formulation and Dosing (Atherosclerosis Model)
Purpose: Systemic blockade of CXCR3 in mice.
Formulation Strategy: NBI-74330 is lipophilic. A suspension formulation is required for high-dose subcutaneous (s.c.) or oral (p.o.) delivery.
Reagents:
-
Vehicle: 1% Sodium Docusate in 0.5% Methylcellulose (400cps).
-
Compound: NBI-74330 powder.
Protocol:
-
Vehicle Prep: Dissolve Sodium Docusate in distilled water. Slowly add Methylcellulose while stirring. Allow to hydrate overnight at 4°C to form a clear viscous solution.
-
Suspension: Weigh NBI-74330. Add a small volume of vehicle and levigate to form a smooth paste. Gradually add the remaining vehicle to achieve a concentration of 10 mg/mL .
-
Sonication: Sonicate for 10–20 minutes to ensure uniform dispersion.
-
Dosing Regimen:
-
Route: Subcutaneous (s.c.).
-
Dose: 100 mg/kg, once daily (QD).
-
Target Plasma Level: ~1
M (sufficient to cover the by >100-fold).
-
-
PK Monitoring: Collect plasma at 1h, 4h, and 24h on Day 1 to verify exposure. NBI-74330 forms an active N-oxide metabolite in rodents which contributes to efficacy.
Workflow Visualization
The following diagram outlines the experimental workflow for validating NBI-74330 efficacy in an in vivo inflammatory model.
Caption: Experimental workflow for evaluating NBI-74330 in rodent inflammation models, from formulation to endpoint analysis.
Challenges and Troubleshooting
| Challenge | Cause | Solution |
| Poor Solubility | Highly lipophilic nature of the compound. | Use the Methylcellulose/Na-Docusate vehicle.[7] Do not use simple saline. |
| Metabolite Interference | In rodents, NBI-74330 oxidizes to a metabolite.[2][7] | The metabolite is active (CXCR3 antagonist).[2][7] In PK analysis, quantify both parent and N-oxide. |
| Species Differences | Affinity varies between Human and Murine CXCR3.[5] | NBI-74330 is potent against both, but confirm |
| Biased Signaling | CXCR3 signals via G-protein and | NBI-74330 blocks both pathways.[7][8] If studying biased signaling, use specific controls. |
References
-
van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology.[6][9] [Link]
-
Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[1][6][10][11] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[6][11] [Link]
-
Liu, C., et al. (2011). Chemokine receptor CXCR3 promotes growth of glioma.[6] Carcinogenesis.[6] [Link]
-
Heise, C. E., et al. (2005). Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist.[2][3] Journal of Pharmacology and Experimental Therapeutics.[3][6] [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Crinecerfont (NBI-74788): A Corticotropin-Releasing Factor Type 1 Receptor Antagonist
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological profile of crinecerfont (formerly NBI-74788), a novel, potent, and selective non-steroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. Developed by Neurocrine Biosciences, crinecerfont, marketed as Crenessity™, represents a first-in-class therapeutic agent recently approved for the treatment of classic congenital adrenal hyperplasia (CAH). This document will elucidate the mechanistic underpinnings, pharmacodynamic effects, pharmacokinetic properties, and the clinical evidence base that defines crinecerfont as a targeted therapy. By specifically blocking the CRF1 receptor, crinecerfont addresses the core pathophysiology of CAH, offering a new paradigm to control androgen excess while potentially reducing the long-term burden of supraphysiologic glucocorticoid therapy.
A Note on Nomenclature: Initial searches for "NBI-74330" may yield information on two distinct compounds. Early preclinical research by Neurocrine Biosciences described NBI-74330 as a CXCR3 antagonist[1][2][3][4]. However, the vast majority of recent and clinically significant data, particularly in the context of endocrine disorders, points to crinecerfont (formerly NBI-74788) , a CRF1 receptor antagonist for Congenital Adrenal Hyperplasia (CAH). This guide will focus on the comprehensive pharmacological profile of crinecerfont, the clinically advanced and approved therapeutic agent.
Introduction: The Unmet Need in Congenital Adrenal Hyperplasia
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 95% of cases, is a deficiency of the 21-hydroxylase enzyme, encoded by the CYP21A2 gene[5]. This deficiency impairs the production of cortisol, leading to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. The consequence is a compensatory overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), resulting in adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway[5][6][7].
The conventional treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency. However, to suppress the profound ACTH drive and control the resultant hyperandrogenism, supraphysiologic doses of glucocorticoids are often required[6][8][9]. This therapeutic balancing act is challenging; inadequate androgen control can lead to virilization, advanced bone age, and fertility issues, while chronic exposure to high-dose glucocorticoids is associated with significant morbidities, including Cushingoid features, metabolic syndrome, and reduced bone density[8]. Crinecerfont emerges as a targeted intervention designed to break this cycle by directly addressing the excessive HPA axis stimulation.
Mechanism of Action: Targeted Antagonism of the CRF1 Receptor
Crinecerfont is a potent, selective, and orally bioavailable non-steroidal antagonist of the CRF1 receptor[10][11][12][13]. The CRF1 receptor is a G-protein coupled receptor predominantly expressed in the anterior pituitary corticotrophs. Its activation by CRF, a neuropeptide released from the hypothalamus, is the primary trigger for the synthesis and release of ACTH.
By competitively binding to and blocking the CRF1 receptor, crinecerfont effectively attenuates the downstream signaling cascade that leads to ACTH secretion. This targeted blockade at the pituitary level reduces the stimulus for adrenal androgen production, independent of the glucocorticoid feedback pathway[5][8][12]. This mechanism allows for the normalization of adrenal androgens while enabling a reduction in the daily glucocorticoid dose to more physiologic replacement levels[5][8][14].
Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps to determine the binding affinity of a compound like crinecerfont to its target receptor.
Safety and Tolerability
Across clinical trials, crinecerfont has been generally well-tolerated. The most common adverse effects reported are mild to moderate and include fatigue, headache, and dizziness in adults, and abdominal pain or nasal congestion in children.[10][14][15] No related serious adverse events were reported in the Phase II study.[10] The FDA approval includes a warning for acute adrenal insufficiency or adrenal crisis, which can occur if patients do not also receive adequate glucocorticoid replacement, especially during times of increased physiological stress.[16]
Conclusion
Crinecerfont (NBI-74788) represents a significant advancement in the management of classic congenital adrenal hyperplasia. Its targeted mechanism as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of HPA axis overstimulation. The robust pharmacodynamic effect, demonstrated by substantial reductions in key adrenal androgens and their precursors, translates into a clinically meaningful ability to lower the chronic supraphysiologic glucocorticoid doses required for disease control. With a favorable safety profile, crinecerfont offers a new, targeted therapeutic option that has the potential to improve long-term outcomes and reduce the treatment burden for individuals living with CAH.
References
- Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internaliz
- Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia.Annals of Pharmacotherapy.
- Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020.Neurocrine Biosciences.
- Analysis of the pharmacokinetic/pharmacodynamic Relationship of a Small Molecule CXCR3 Antagonist, NBI-74330, Using a Murine CXCR3 Internaliz
- Crinecerfont for classic congenital adrenal hyperplasia.MedRAC@UNC.
- Crinecerfont: MedlinePlus Drug Inform
- NBI-74330 | CXCR Antagonist.MedchemExpress.com.
- FDA Approves New Treatment for Congenital Adrenal Hyperplasia.U.S.
- New Data Back Crinecerfont in Congenital Adrenal Hyperplasia.Medscape.
- Neurocrine Biosciences to Present New Data Analyses for Crinecerfont in Adults with Classic Congenital Adrenal Hyperplasia
- Crinecerfont - LiverTox.NCBI Bookshelf - NIH.
- Crinecerfont: First Approval.PubMed.
- NBI-74330 | CXCR3 antagonist.MedKoo Biosciences.
- Crinecerfont tosylate (SSR-125543 tosyl
- Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia.PubMed.
- CAHtalyst Clinical Trials in Adults With Congenital Adrenal Hyperplasia.YouTube.
- Biochemistry of Congenital Adrenal Hyperplasia.CRASH! Medical Review Series.
Sources
- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. medscape.com [medscape.com]
- 9. Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 11. Neurocrine Biosciences to Present New Data Analyses for Crinecerfont in Adults with Classic Congenital Adrenal Hyperplasia at ENDO 2021 [prnewswire.com]
- 12. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crinecerfont: MedlinePlus Drug Information [medlineplus.gov]
- 16. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]
Technical Guide: NBI-74330 in Neuroinflammation Research
Topic: NBI-74330 for Research in Neuroinflammation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
NBI-74330 is a potent, selective, and orally active antagonist of the C-X-C Motif Chemokine Receptor 3 (CXCR3) . Originally developed for peripheral inflammatory conditions (e.g., arthritis, atherosclerosis), recent pharmacological characterizations have elevated its status as a critical tool compound for dissecting neuroinflammatory pathways. By blocking the binding of ligands CXCL9, CXCL10, and CXCL11, NBI-74330 inhibits the recruitment of Th1 T-cells and the activation of resident glial cells (microglia/astrocytes) within the Central Nervous System (CNS). This guide delineates the molecular mechanism, validated experimental protocols, and translational data necessary for utilizing NBI-74330 in neuroinflammation research.
Molecular Mechanism & Pharmacology[1][2]
Target Specificity
NBI-74330 targets CXCR3, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (Th1), Natural Killer (NK) cells, and resident CNS glial cells under stress.
-
Primary Target: Human and Murine CXCR3.[1]
-
Mode of Action: Competitive antagonism.
-
Ligands Blocked: CXCL9 (MIG), CXCL10 (IP-10), CXCL11 (I-TAC).
-
Binding Affinity (
): ~1.5 nM (CXCL10), ~3.2 nM (CXCL11).[2][3][4] -
Selectivity: >100-fold selectivity over other chemokine receptors (CCR1, CCR5, CXCR4).
Signaling Pathway Inhibition
Upon ligand binding, CXCR3 activates
Visualization: Mechanism of Action
The following diagram illustrates the CXCR3 signaling cascade and the interception point of NBI-74330.
Caption: NBI-74330 competitively antagonizes CXCR3, halting Gi/o-mediated calcium flux and chemotaxis.[1][3]
Preclinical Applications in Neuroinflammation
NBI-74330 is particularly valuable in models where T-cell infiltration or glial reactivity drives pathology.
Key Research Areas
-
Neuropathic Pain: Blocks spinal CXCR3, reducing microglial (IBA1) and astrocytic (GFAP) activation following nerve injury (e.g., Chronic Constriction Injury).[5]
-
Multiple Sclerosis (EAE): Prevents pathogenic Th1 cell migration across the Blood-Brain Barrier (BBB).
-
Ischemic Stroke: Modulates the post-ischemic inflammatory wave mediated by CXCL10 upregulation.
Quantitative Data Summary
The following table summarizes key preclinical outcomes using NBI-74330.
| Model | Dose / Route | Key Outcome | Reference |
| Neuropathic Pain (Rat CCI) | 10 µg (Intrathecal) | Reduced thermal hyperalgesia; Downregulated spinal CXCL9/10, IBA1, GFAP. | Piotrowska et al., 2018 |
| Atherosclerosis (Mouse) | 100 mg/kg (S.C./P.O.)[1] | Reduced plaque T-cell infiltration; Decreased lesion size. | van Wanrooij et al., 2008 |
| Collagen-Induced Arthritis | 100 mg/kg (Daily) | Lowered serum IFN-γ, TNF-α; Reduced joint inflammation. | PubMed, 2023 |
| In Vitro Chemotaxis | 10 nM - 1 µM | IC50 ~3.9 nM against CXCL11-induced migration (H9 cells).[3] | Heise et al., 2005 |
Experimental Protocols
In Vitro Validation: Calcium Mobilization Assay
Purpose: To verify NBI-74330 potency before in vivo use. Cell Line: CXCR3-transfected CHO cells or activated T-cells.
Protocol:
-
Preparation: Seed cells (
/well) in 96-well black-wall plates. Incubate overnight. -
Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Load with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add NBI-74330 (serial dilutions: 0.1 nM to 1 µM) to cells. Incubate for 15 mins at Room Temperature (RT).
-
Agonist Challenge: Inject CXCL10 or CXCL11 (at EC80 concentration, typically ~10 nM) using an automated fluidics system (e.g., FLIPR).
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate
based on peak fluorescence reduction relative to vehicle control.
In Vivo Workflow: Intrathecal Administration in Neuropathic Pain
Purpose: To assess central neuroimmune modulation while minimizing systemic effects.
Protocol:
-
Stock Preparation: Dissolve NBI-74330 in 100% DMSO (Stock A). Dilute Stock A in saline/vehicle to achieve 10 µg/5 µL final concentration. Note: Ensure DMSO concentration is <10% to avoid vehicle toxicity.
-
Model Induction: Perform Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
-
Administration (Day 7 post-injury):
-
Anesthetize rat (Isoflurane).
-
Perform lumbar puncture (L5-L6 interspace) using a Hamilton syringe.
-
Inject 5 µL of NBI-74330 solution slowly.
-
-
Behavioral Testing (1-4 hours post-injection):
-
Von Frey Test: Measure mechanical allodynia.
-
Hargreaves Test: Measure thermal hyperalgesia.
-
-
Tissue Collection (Day 7-14):
-
Perfuse with PBS/4% PFA.
-
Harvest lumbar spinal cord.
-
IHC Staining: Stain for IBA1 (microglia) and GFAP (astrocytes).
-
qPCR: Analyze mRNA for Cxcl10, Cxcr3, Il1b.
-
Visualization: Experimental Workflow
This diagram outlines the logical flow for a self-validating neuroinflammation study using NBI-74330.
Caption: Workflow for validating NBI-74330 efficacy in neuroinflammation models.
Translational Considerations & Limitations
Pharmacokinetics (PK)
-
Metabolism: NBI-74330 is metabolized to an N-oxide form, which retains CXCR3 antagonist activity.[1][3] This active metabolite extends the effective half-life in vivo.
-
Bioavailability: Good oral bioavailability in rodents, but intrathecal routes are preferred for isolating CNS-specific effects and bypassing the BBB in early mechanism studies.
Critical Control Steps
-
Racemic Mixture: Commercial preparations are often racemic ((±)-NBI-74330). Ensure batch consistency.
-
Vehicle Control: DMSO is often required for solubility. Always include a Vehicle-only control group to rule out solvent-induced neurotoxicity.
-
Species Differences: Murine and Human CXCR3 have high homology, but potency may vary slightly. Use species-matched recombinant ligands for in vitro controls.
References
-
Heise, C. E., et al. (2005).[1] Pharmacological Characterization of CXC Chemokine Receptor 3 Ligands and a Small Molecule Antagonist.[1][3][6] Journal of Pharmacology and Experimental Therapeutics.[3] Link
-
Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[2][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[2] Link
-
van Wanrooij, E. J., et al. (2008).[7] CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice.[2][8] Arteriosclerosis, Thrombosis, and Vascular Biology.[7] Link
-
MedKoo Biosciences. (n.d.). NBI-74330 Product Data Sheet.Link
-
Tocris Bioscience. (n.d.). NBI 74330: Potent and selective CXCR3 antagonist.[2][3][6][8][9][10]Link
Sources
- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. NBI-74330 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ahajournals.org [ahajournals.org]
Methodological & Application
Mechanistic Grounding: The Pharmacology of NBI-74330
This application note provides a comprehensive, highly technical framework for designing and executing in vitro studies using NBI-74330 , a potent and selective small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3).
Designed for researchers and drug development professionals, this guide synthesizes pharmacological theory with practical bench-level execution, ensuring that your experimental workflows are robust, reproducible, and mechanistically grounded.
NBI-74330 (often utilized as the racemic mixture (±)-NBI-74330) is a high-affinity quinazolinone-derived antagonist that selectively targets CXCR3 . CXCR3 is a G-protein-coupled receptor (GPCR) predominantly expressed on T helper type 1 (Th1) cells, macrophages, and microglial cells, playing a critical role in inflammatory and autoimmune pathologies .
The Causality of Insurmountable Antagonism:
Unlike simple competitive antagonists that shift the agonist dose-response curve to the right, NBI-74330 acts as an insurmountable, non-competitive antagonist . It binds to an allosteric site (or exhibits incredibly slow dissociation kinetics), meaning that increasing concentrations of endogenous ligands (CXCL9, CXCL10, or CXCL11) cannot overcome the receptor blockade. In functional assays, this manifests as a severe depression of the maximum response (
Experimental Consequence: Because the antagonism is insurmountable, pre-incubation of the cells or membranes with NBI-74330 prior to agonist introduction is an absolute methodological requirement to reach binding equilibrium.
Pathway Visualization
The following diagram illustrates the CXCR3 signaling cascade and the specific pharmacological intervention point of NBI-74330.
Figure 1: CXCR3 signaling pathway and non-competitive allosteric inhibition by NBI-74330.
Quantitative Data Summary
To establish baseline expectations for your assays, the following table summarizes the validated pharmacological profile of NBI-74330 across standard in vitro endpoints , .
| Assay Type | Target / Ligand | Metric | Expected Value | Biological Significance |
| Radioligand Binding | CXCR3 /[125I]-CXCL10 | 1.5 nM | High-affinity target engagement. | |
| Radioligand Binding | CXCR3 / [125I]-CXCL11 | 3.2 nM | Confirms blockade of the most potent ligand. | |
| Calcium Mobilization | CXCR3 / CXCL10 & CXCL11 | ~7.0 nM | Functional inhibition of PLC/IP3 pathway. | |
| [35S]GTPγS Binding | CXCR3 / CXCL11 | 5.5 nM | Direct inhibition of G-protein coupling. | |
| Chemotaxis | CXCR3 / CXCL11 | 3.9 nM | Phenotypic inhibition of cell migration. |
Detailed In Vitro Methodologies
The following protocols are designed as self-validating systems. They utilize recombinant cell lines (e.g., CXCR3-CHO or CXCR3-RBL) to isolate the specific receptor interaction, avoiding the confounding variables of mixed chemokine receptor expression found in primary leukocytes.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Rationale: This assay directly measures the affinity (
-
Membrane Preparation: Harvest CXCR3-expressing CHO cells. Homogenize in ice-cold buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Compound Preparation: Prepare NBI-74330 stock in 100% DMSO. Create a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced membrane degradation.
-
Incubation: In a 96-well plate, combine:
-
10–20 µg of membrane protein.
-
~0.05 nM [125I]-CXCL11 (Radioligand).
-
Varying concentrations of NBI-74330.
-
Control Wells: Use 100 nM unlabeled CXCL11 for NSB, and vehicle (0.1% DMSO) for total binding.
-
-
Equilibration: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background). Wash three times with ice-cold wash buffer. Dry the filters and quantify radioactivity using a liquid scintillation counter.
Protocol B: FLIPR Calcium Mobilization Assay
Rationale: Measures the immediate intracellular signaling consequence of CXCR3 activation. Because NBI-74330 is insurmountable, it will crush the calcium fluorescence peak rather than delay it.
-
Cell Seeding: Seed CXCR3-RBL or CXCR3-CHO cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 100 µL of Calcium-4 or Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Antagonist Pre-Incubation (Critical Step): Add NBI-74330 (0.1 nM to 1 µM) to the wells. Incubate for 30 minutes to allow the antagonist to reach allosteric equilibrium.
-
Agonist Stimulation: Using a Fluorescent Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Automatically inject an
concentration of CXCL11 (typically 1 nM) or CXCL10 (typically 30 nM). -
Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the
based on the peak fluorescence amplitude minus baseline.
Protocol C:[35S]GTPγS Binding Assay
Rationale: This assay measures the direct activation of G-proteins (Gαi/q) immediately downstream of the receptor, avoiding the signal amplification artifacts common in downstream reporter assays. Causality of GDP Addition: Excess GDP is added to force G-proteins into an inactive state, drastically lowering the basal signal and increasing the signal-to-noise ratio upon agonist stimulation.
-
Reaction Setup: In a 96-well plate, combine 10 µg of CXCR3-CHO membranes with assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
GDP Loading: Add 10 µM GDP to all wells.
-
Antagonist Pre-Incubation: Add NBI-74330 and incubate for 20 minutes at room temperature.
-
Activation: Add 0.1 nM of the non-hydrolyzable radioligand[35S]GTPγS, followed immediately by the agonist (e.g., 3 nM CXCL11).
-
Incubation & Harvesting: Incubate for 60 minutes at room temperature. Terminate via rapid filtration through GF/B filters, wash, and measure bound [35S]GTPγS via scintillation counting.
Protocol D: Transwell Chemotaxis Assay
Rationale: Evaluates the functional, phenotypic endpoint of CXCR3 activation. This is highly relevant for modeling the migration of Th1 cells or macrophages in inflammatory disease models .
-
Preparation: Use a 96-well Boyden chamber (Transwell) system with a 5 µm pore size polycarbonate filter.
-
Bottom Chamber (Chemoattractant): Add 30 nM of CXCL10 or 1 nM of CXCL11 in assay media (RPMI + 0.1% BSA) to the lower wells.
-
Top Chamber (Cells + Antagonist): Resuspend CXCR3-expressing cells (e.g., H9 T-cells or primary Th1 cells) at
cells/mL. Pre-incubate the cells with varying concentrations of NBI-74330 for 30 minutes. Add 100 µL of this suspension to the upper wells. -
Migration: Incubate the chamber at 37°C in 5% CO₂ for 2 to 4 hours.
-
Quantification: Remove the upper chamber. Quantify the cells that migrated into the lower chamber using a luminescent cell viability assay (e.g., CellTiter-Glo) or flow cytometry.
References
-
Heise CE, Pahuja A, Hudson SC, et al. "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist." Journal of Pharmacology and Experimental Therapeutics. 2005. URL:[Link]
-
van Wanrooij EJ, de Jager SC, van Es T, et al. "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice." Arteriosclerosis, Thrombosis, and Vascular Biology. 2008. URL:[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "NBI-74330 | Ligand page." Guide to Pharmacology Database. URL:[Link]
-
Piotrowska A, Rojewska E, Pawlik K, et al. "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - evidence from in vivo and in vitro studies." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2018. URL:[Link]
How to use NBI-74330 in a mouse model of arthritis
An Application Guide for the Preclinical Assessment of NBI-74330 in a Murine Model of Inflammatory Arthritis
Abstract
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the application of NBI-74330, a potent CXCR3 antagonist, in the collagen-induced arthritis (CIA) mouse model. We offer a scientific rationale, detailed experimental protocols, and data interpretation guidelines for evaluating the therapeutic potential of NBI-74330 in a model that recapitulates key pathological features of human rheumatoid arthritis. The protocols herein are designed with self-validating systems, including appropriate controls and standardized scoring methodologies, to ensure robust and reproducible results.
Introduction: The Rationale for Targeting CXCR3 in Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, which leads to the progressive destruction of cartilage and bone. A critical event in RA pathogenesis is the infiltration of activated immune cells, particularly T lymphocytes and macrophages, from the circulation into the synovial tissue. This process is orchestrated by chemokines and their receptors.
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a key mediator in this inflammatory cascade. It is preferentially expressed on activated Th1-polarized T cells, which are abundant in the rheumatoid synovium. Its ligands—CXCL9 (Monokine induced by γ-interferon), CXCL10 (Interferon-γ-inducible protein 10), and CXCL11 (Interferon-inducible T-cell α-chemoattractant)—are highly expressed in arthritic joints, creating a potent chemoattractant gradient that drives the migration and retention of pathogenic leukocytes.
NBI-74330 is a potent, selective, small-molecule antagonist of CXCR3, exhibiting high affinity with Kᵢ values of 1.5 nM and 3.2 nM for CXCL10 and CXCL11 binding, respectively[1]. By blocking the interaction between CXCR3 and its ligands, NBI-74330 is hypothesized to inhibit the trafficking of inflammatory cells into the joint, thereby reducing synovitis and preventing subsequent joint damage. Previous in vivo studies have demonstrated that NBI-74330 can effectively block leukocyte migration and attenuate inflammation in other disease models, such as atherosclerosis[2][3][4][5].
This guide details the use of the gold-standard collagen-induced arthritis (CIA) model in DBA/1 mice to test this hypothesis. The CIA model shares significant immunological and pathological similarities with human RA, including synovitis, pannus formation, and erosion of cartilage and bone, making it an ideal platform for evaluating novel therapeutics[6][7].
Core Experimental Workflow
The successful execution of this study relies on a well-defined timeline. The following workflow provides a high-level overview from animal acclimatization through endpoint analysis.
Caption: High-level experimental workflow for the CIA model.
Materials and Methods
Experimental Animals
-
Strain: Male DBA/1J mice.
-
Age: 8-10 weeks old at the start of the experiment.
-
Scientific Rationale: This age ensures the mice have a mature and competent immune system capable of mounting a strong response to immunization[8].
-
-
Housing: House animals in specific pathogen-free (SPF) conditions to prevent infections that could interfere with the immune response[6][8].
Key Reagents and Equipment
-
NBI-74330 (Tocris Bioscience or equivalent)
-
Bovine Type II Collagen Solution (Chondrex, Inc.)
-
Complete Freund's Adjuvant (CFA) with 4 mg/mL Mycobacterium tuberculosis (Chondrex, Inc.)
-
Incomplete Freund's Adjuvant (IFA) (Chondrex, Inc.)
-
Methotrexate (for positive control group)
-
Sodium Docusate (Sigma-Aldrich)
-
Methylcellulose 400cP (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
Anesthesia (e.g., Ketamine/Xylazine cocktail or isoflurane)[9]
-
Digital Calipers
-
Syringes (1 mL Luer-lock), Emulsifying Needles, and Injection Needles (27G)
-
Reagents for histology (formalin, decalcifying solution, paraffin, H&E, Safranin O stains)
-
ELISA kits for murine TNF-α, IL-1β, IL-6, and IL-17 (R&D Systems or equivalent)
Experimental Design
To ensure a robust and well-controlled study, the following experimental groups are recommended. Randomize mice into groups before the first immunization. All clinical assessments should be performed by an experimenter blinded to the treatment groups.
| Group # | Group Name | Treatment | Dose | Route | N (per group) | Purpose |
| 1 | Healthy Control | None (Saline) | N/A | Subcutaneous (s.c.) | 8-10 | Baseline for non-arthritic animals. |
| 2 | CIA + Vehicle | 1% Na Docusate in 0.5% Methylcellulose | N/A | s.c. | 10-12 | Negative control to assess disease progression with vehicle treatment. |
| 3 | CIA + NBI-74330 | NBI-74330 | 100 mg/kg | s.c. | 10-12 | Test the efficacy of the CXCR3 antagonist. |
| 4 | CIA + Positive Control | Methotrexate | 2.5 mg/kg | s.c. | 10-12 | Validates the model's responsiveness to a standard-of-care therapeutic[10]. |
Detailed Experimental Protocols
Protocol 1: Preparation of Dosing Formulations
1. NBI-74330 Formulation (10 mg/mL for 100 mg/kg dose):
- Scientific Rationale: This formulation was successfully used for subcutaneous delivery of NBI-74330 in a previous murine inflammation study, ensuring adequate bioavailability[3][4].
- Prepare the vehicle: Dissolve 1g of Sodium Docusate in 100 mL of 0.5% Methylcellulose in sterile water. Mix thoroughly.
- Weigh the required amount of NBI-74330 powder.
- Gradually add the vehicle to the powder while triturating to create a smooth, homogenous suspension. A final concentration of 10 mg/mL is needed for a 100 mg/kg dose assuming a 25g mouse receives 0.25 mL.
- Store at 4°C and vortex well before each use.
2. Methotrexate Formulation (0.25 mg/mL for 2.5 mg/kg dose):
- Dilute a commercial methotrexate solution in sterile 0.9% saline to a final concentration of 0.25 mg/mL.
- Prepare fresh on the day of use.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA)
Scientific Rationale: This two-step immunization protocol is standard for inducing a robust, high-incidence arthritis in DBA/1 mice. CFA is essential for the primary immunization to elicit a strong cell-mediated immune response, while IFA is used for the booster to avoid inducing a severe necrotic lesion at the injection site[9][11].
1. Emulsion Preparation (Perform in a sterile biosafety cabinet):
- Chill the Type II Collagen solution and CFA/IFA on ice.
- To prepare the primary immunization emulsion, draw equal volumes of Type II Collagen (2 mg/mL) and CFA (4 mg/mL M. tuberculosis) into two separate glass Luer-lock syringes.
- Connect the syringes with an emulsifying needle.
- Force the contents back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed.
- Test the emulsion by dropping a small amount into water. A stable emulsion will form a tight bead and will not disperse.
- For the booster, repeat the process using Type II Collagen and IFA.
2. Primary Immunization (Day 0):
- Anesthetize each mouse[9].
- Using a 27G needle, inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail[8].
3. Booster Immunization (Day 21):
- Anesthetize each mouse.
- Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site proximal to the primary injection, but not in the same location[8][9].
Protocol 3: Therapeutic Dosing Regimen
Scientific Rationale: Initiating treatment at the first sign of disease (typically a score of 1 in one paw) models a therapeutic intervention, which is more clinically relevant than a prophylactic approach[10]. Daily dosing ensures sustained target engagement.
-
Begin daily clinical monitoring from Day 21.
-
Once an animal develops a clinical score ≥ 1, enroll it into its assigned treatment group and begin daily dosing.
-
Administer the assigned treatment (Vehicle, NBI-74330, or Methotrexate) via subcutaneous injection between the shoulder blades once daily until the study endpoint (Day 42).
-
Dose volume should be adjusted based on the most recent body weight measurement.
Protocol 4: Clinical Assessment of Arthritis
Scientific Rationale: Macroscopic clinical scoring is the standard, non-invasive method for quantifying arthritis severity over time. It provides a robust measure of disease progression and therapeutic response[12].
-
Score each of the four paws twice weekly from Day 21 to Day 42 using the following standard system[9]:
-
0: Normal, no evidence of erythema or swelling.
-
1: Subtle erythema or swelling in one digit or joint.
-
2: Moderate erythema and swelling in more than one digit or joint.
-
3: Severe erythema and swelling of the entire paw, including digits and ankle/wrist.
-
4: Maximal inflammation with ankylosis (joint rigidity).
-
-
The maximum score per mouse is 16 (4 paws x score of 4).
-
In parallel, measure the thickness of the ankle/paw joint using digital calipers.
| Clinical Scoring Criteria for Murine CIA | |
| Score | Description of Paw |
| 0 | Normal and no swelling |
| 1 | Mild, localized swelling or erythema of one digit |
| 2 | Moderate swelling and erythema of multiple digits or the ankle/wrist |
| 3 | Severe swelling and erythema of the entire paw |
| 4 | Maximally inflamed paw with joint deformity/ankylosis |
Protocol 5: Endpoint Analysis (Day 42)
-
Sample Collection:
-
Perform a terminal blood collection via cardiac puncture for serum preparation. Store serum at -80°C.
-
Dissect the paws and fix them in 10% neutral buffered formalin for 48 hours.
-
-
Histological Analysis:
-
Scientific Rationale: Histology provides a microscopic, semi-quantitative assessment of joint inflammation, cartilage damage, and bone erosion, offering deeper insight than macroscopic scoring alone[13]. The SMASH recommendations provide a standardized framework for this analysis[14][15].
-
Decalcify paws in a suitable solution (e.g., EDTA solution) for 14-21 days.
-
Process tissues, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation and pannus formation.
-
Stain adjacent sections with Safranin O-Fast Green to assess cartilage integrity and proteoglycan loss (cartilage stains red, bone stains green/blue).
-
Score blinded sections for inflammation, pannus, cartilage damage, and bone erosion on a 0-3 scale as per established guidelines[14][15][16].
-
-
Biomarker Analysis:
-
Scientific Rationale: The levels of key pro-inflammatory cytokines in the serum correlate with disease severity. Measuring these provides a mechanistic readout of the systemic inflammatory state and the drug's effect on it[17][18][19].
-
Thaw serum samples on ice.
-
Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-17 using commercial ELISA kits according to the manufacturer's instructions.
-
Data Interpretation and Visualization
The CXCR3 Signaling Axis in Arthritis
The following diagram illustrates the proposed mechanism of action for NBI-74330. By blocking the CXCR3 receptor on activated T-cells, the compound prevents them from migrating along the CXCL9/10/11 gradient from the bloodstream into the synovial tissue of the joint.
Caption: NBI-74330 blocks T-cell migration into the joint.
Expected Outcomes & Statistical Analysis
-
Clinical Scores: Plot the mean clinical score per group ± SEM over time. Analyze using a two-way repeated measures ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A significant reduction in the clinical score in the NBI-74330 group compared to the vehicle group would indicate therapeutic efficacy.
-
Histology & Cytokines: Represent endpoint data as bar graphs (mean ± SEM). Analyze using a one-way ANOVA or a non-parametric Kruskal-Wallis test, followed by appropriate post-hoc tests. A significant decrease in inflammation/damage scores and pro-inflammatory cytokine levels would support the clinical findings and proposed mechanism of action.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]
-
Wooley, P. H. (2025). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]
-
Roseti, E., et al. (2017). The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions. PMC. [Link]
-
Taylor, M., et al. (2021). Toward pharmacogenetic SLCO1B1‐guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model. PMC. [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]
-
Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. [Link]
-
Buc, M., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Termedia. [Link]
-
Kool, M., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. ResearchGate. [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]
-
B. van den Broek, M. F., et al. (1986). The effect of low dose chronic intermittent parental methotrexate on delayed type hypersensitivity and acute inflammation in a mouse model. R Discovery. [Link]
-
van Wanrooij, E. J. A., et al. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor-Deficient Mice. PubMed. [Link]
-
de Klerck, B., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases. [Link]
-
Cabrera De Leon, A., et al. (2008). Cytokine profile in collagen-induced arthritis: Differences between syngeneic and allogeneic pregnancy. ResearchGate. [Link]
-
Williams, R. O. (2004). Analysing the effect of novel therapies on cytokine expression in experimental arthritis. Arthritis Research & Therapy. [Link]
-
Joosten, L. A. B., et al. (2000). Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis. Madame Curie Bioscience Database - NCBI. [Link]
-
Choi, Y., et al. (2016). Clinical Scoring of Disease Activity in Animal Models. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). Collagen-induced arthritis – Knowledge and References. Taylor & Francis. [Link]
-
van Wanrooij, E. J. A., et al. (2007). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Watson, R. J., et al. (2007). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. PubMed Central. [Link]
-
Jansson, L., & Holmdahl, R. (2002). Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis. PMC. [Link]
-
NRA-CELECOXIB. (2022). Product Monograph. [Link]
-
Ovid. (n.d.). CXCR3 Antagonist NBI-74330 Attenuates.... Arteriosclerosis, Thrombosis, & Vascular Biology. [Link]
-
American Heart Association Journals. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. [Link]
-
ResearchGate. (2025). Toward pharmacogenetic SLCO1B1‐guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model. [Link]
-
Wang, Y., et al. (2025). In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler. PMC. [Link]
-
Piotrowska, A., et al. (2019). Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Celecoxib dose-dependently improves pain and inflammation on day 1 of MIA-induced model of OA. [Link]
-
ResearchGate. (n.d.). Histological scores for collagen-induced arthritis (CIA). [Link]
-
Lee, H., et al. (2025). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. PMC. [Link]
-
PubMed. (2025). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
- 6. chondrex.com [chondrex.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ard.bmj.com [ard.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: NBI-74330 Dosage, Formulation, and Administration in Preclinical Animal Models
Executive Summary & Compound Profile
NBI-74330 is a potent, selective, small-molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3) .[1][2] It is widely utilized in preclinical research to investigate the role of the CXCR3 axis in autoimmune diseases, atherosclerosis, neuropathic pain, and oncology.[1]
Unlike peptide inhibitors, NBI-74330 is orally bioavailable and effective via systemic administration.[1] It functions by blocking the binding of endogenous ligands—CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC) —thereby inhibiting CXCR3-mediated calcium mobilization, actin polymerization, and leukocyte chemotaxis.[1]
Key Compound Properties
| Property | Detail |
| Target | CXCR3 (Human and Murine) |
| Mechanism | Competitive Antagonist; blocks G-protein coupling and chemotaxis |
| IC50 / Ki | ~1.5–3.2 nM (Binding); ~7 nM (Ca2+ flux inhibition) |
| Metabolism | Forms an active N-oxide metabolite in vivo (also a CXCR3 antagonist) |
| Solubility | Soluble in DMSO (~30 mg/mL); Low aqueous solubility (requires specific vehicles) |
Formulation & Preparation Protocols
NBI-74330 is a hydrophobic small molecule.[1] Proper formulation is critical for bioavailability.[1] Simple saline suspensions often result in poor absorption and erratic PK data.
Protocol A: Systemic Suspension (Standard for SC/PO)
Recommended for: High-dose systemic studies (e.g., Atherosclerosis, Peritonitis) in mice.[1] Vehicle: 1% Sodium Docusate + 0.5% Methylcellulose (400 cP) in Water.[1]
Reagents:
Step-by-Step Preparation:
-
Prepare Vehicle Base:
-
Dissolve Methylcellulose (0.5% w/v) in sterile water.[1] Note: This requires heating water to ~80°C to disperse powder, then cooling to 4°C to hydrate/dissolve.[1]
-
Add Sodium Docusate to a final concentration of 1% w/v. Stir until clear.
-
Filter sterilize (0.22 µm) if long-term storage is required.[1]
-
-
Compound Incorporation:
-
Add a small volume of the vehicle to "wet" the powder and triturate (grind) with a mortar/pestle or homogenizer to break up aggregates.
-
Gradually add the remaining vehicle while stirring to achieve the final concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg volume).
-
Sonication:
Protocol B: DMSO Stock (For In Vitro or Low-Dose IP)
Recommended for: Initial screening, intrathecal injections (diluted), or short-term IP studies.[1]
-
Stock Solution: Dissolve NBI-74330 in 100% DMSO to a concentration of 10–30 mg/mL. Store at -20°C.
-
Working Solution (IP Injection):
In Vivo Dosage & Administration
The following protocols are synthesized from validated peer-reviewed studies (see References).
Systemic Efficacy Models (Mouse)
Indication: Atherosclerosis, Inflammation, Peritonitis.[1][6]
| Parameter | Recommendation | Rationale |
| Route | Subcutaneous (SC) or Oral (PO) | SC provides sustained coverage (24h); PO has higher Cmax but shorter Tmax.[1] |
| Dose | 100 mg/kg | Sufficient to maintain plasma levels >1 µM, fully blocking CXCR3 receptors.[3][5] |
| Frequency | QD (Once Daily) | Half-life supports daily dosing; active metabolite extends duration.[1] |
| Duration | 6 days to 8 weeks | Depending on acute (peritonitis) vs. chronic (plaque formation) models.[1] |
| Volume | 10 mL/kg | Standard volume for mice (e.g., 200 µL for a 20g mouse).[1] |
Workflow Diagram: Systemic Administration
Caption: Daily workflow for chronic efficacy studies using NBI-74330.
Neuropathic Pain Models (Rat & Mouse)
Indication: Chronic Constriction Injury (CCI), Hyperalgesia.[1][6]
-
Intrathecal (IT) Administration:
-
Intraperitoneal (IP) Administration:
Pharmacokinetics (PK) & Pharmacodynamics (PD)[1][6][10]
Understanding the PK profile is essential for interpreting efficacy data.[1][4][8]
-
Absorption:
-
Metabolism:
-
Target Coverage:
Mechanistic Pathway Blockade
Caption: NBI-74330 competitive antagonism prevents ligand-mediated signaling and downstream inflammatory cascades.[1][5][6][9]
Safety & Monitoring
-
Toxicity: NBI-74330 is generally well-tolerated in mice at 100 mg/kg QD.[1]
-
Lipid Profile: In atherosclerosis studies (LDLr-/- mice), the drug did not alter serum cholesterol or triglyceride levels, confirming that plaque reduction is due to anti-inflammatory mechanisms (migration blockade) rather than lipid metabolism modulation.[1]
-
Handling: Standard PPE (gloves, lab coat, mask) is required.[1] The compound is a potent bioactive agent; avoid inhalation of powder.
References
-
Van Wanrooij, E. J., et al. (2008). "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice."[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257.[1][6] [1]
-
Jopling, L. A., et al. (2007). "Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay."[1][8] British Journal of Pharmacology, 152(8), 1260-1271.[1]
-
Heise, C. E., et al. (2005). "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist."[1][4] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[1][6]
-
Piotrowska, A., et al. (2018). "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies."[1][6][10] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(10), 3418-3437.[1][6][10]
Sources
- 1. medkoo.com [medkoo.com]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NBI-74330 Solubility, Preparation, and Experimental Protocols
Abstract & Core Directive
This guide details the physicochemical handling, solubilization, and experimental preparation of NBI-74330 , a potent, selective, and non-peptide antagonist of the CXCR3 chemokine receptor.[1] Unlike broad-spectrum chemokine inhibitors, NBI-74330 exhibits high selectivity for CXCR3 over CXCR4 and CCR7, making it a critical tool for dissecting the CXCL9/10/11 signaling axis in atherosclerosis, neuropathic pain, and autoimmune inflammation.[1]
Critical Handling Note: NBI-74330 is highly hydrophobic.[1] Successful experimentation requires strict adherence to organic solvent-based stock preparation and specific vehicle formulations for in vivo delivery to avoid precipitation and bioavailability crash.[1]
Physicochemical Profile
Understanding the molecular properties is the first step to reproducible data.[1] NBI-74330 is a fluorinated quinazolinone derivative; its lipophilicity dictates the solvent choice.[1]
| Property | Specification |
| Chemical Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide |
| CAS Number | 855527-92-3 (R-isomer) / 473722-68-8 (racemate) |
| Molecular Weight | 605.58 g/mol |
| Formula | C₃₂H₂₇F₄N₅O₃ |
| Solubility (DMSO) | ~30 mg/mL (50 mM) |
| Solubility (Water) | Insoluble (Requires surfactant/co-solvent) |
| Appearance | White to off-white solid powder |
| Storage (Solid) | -20°C (Desiccated) |
Solubility & Stock Solution Preparation
Principle: NBI-74330 degrades via hydrolysis if stored in aqueous solution for extended periods.[1] Therefore, a high-concentration anhydrous stock must be prepared first.[1]
Protocol A: Preparation of Master Stock (10 mM)
Reagents:
Steps:
-
Weighing: Accurately weigh 6.06 mg of NBI-74330.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: The solution must be completely clear and colorless.[1]
-
-
Aliquot & Storage: Dispense into 50–100 µL aliquots in amber vials to minimize freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
In Vitro Experimental Protocols
Application: Calcium Flux Assays, Chemotaxis (Transwell), Ligand Binding.[1]
Dilution Strategy
Direct addition of the 10 mM DMSO stock to cell culture media will cause immediate precipitation due to the "solvent shock" effect.[1] You must use a serial dilution method or an intermediate dilution step.[1]
Maximum Tolerated DMSO: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid cytotoxicity.[1]
Workflow:
-
Intermediate Dilution: Dilute the 10 mM Master Stock 1:100 in culture media (or PBS) to create a 100 µM Working Solution .
-
Final Dosing: Add the Working Solution to the cell assay plate to achieve the desired IC₅₀ range (typically 7–18 nM for Calcium Flux).
Figure 1: Step-wise dilution workflow to prevent precipitation in aqueous cell culture media.
In Vivo Formulation Protocols
Challenge: NBI-74330 is not orally bioavailable in simple aqueous buffers.[1] For animal studies (Mice/Rats), you must use a formulation that maintains suspension or creates a micro-emulsion.[1]
Option A: Homogeneous Suspension (Oral/Subcutaneous)
Best for: High dose studies (e.g., 100 mg/kg) where volume is limited.[1]
Vehicle Composition:
Preparation Protocol:
-
Vehicle Prep: Dissolve 0.5g Methylcellulose and 0.1g Sodium Docusate in 100 mL distilled water. Stir overnight at 4°C to ensure complete hydration.
-
Compound Addition: Add the required mass of NBI-74330 solid slowly to the vehicle while stirring.
-
Homogenization: Use a probe sonicator or high-shear homogenizer to create a uniform white suspension.[1]
-
Administration: Vortex immediately before drawing into the syringe.
Option B: Solubilized Formulation (Intraperitoneal - IP)
Best for: Pharmacokinetic (PK) studies requiring rapid absorption.[1]
Vehicle Composition (The "10/40/5/45" Method):
Preparation Protocol (Example for 1 mL):
-
Step 1: Dissolve NBI-74330 in 100 µL DMSO (creates a high conc. solution).
-
Step 2: Add 400 µL PEG300 and vortex. The solution should remain clear.
-
Step 3: Add 50 µL Tween-80 and vortex.
-
Step 4: Slowly add 450 µL Warm Saline (37°C) while vortexing.
Mechanism of Action & Scientific Rationale
NBI-74330 acts as a competitive antagonist at the CXCR3 receptor.[1][5][4][2][6] It blocks the binding of the inflammatory chemokines CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC).[1]
Why this matters for preparation: The antagonism is "insurmountable" in some assays (calcium flux), meaning it reduces the maximal response rather than just shifting the curve.[1] This implies a slow off-rate or allosteric modulation.[1] Therefore, pre-incubation of the compound with cells for 15–30 minutes before adding the chemokine ligand is crucial for accurate IC₅₀ measurement.[1]
Figure 2: Mechanism of Action. NBI-74330 competitively inhibits ligand binding, preventing downstream calcium mobilization and chemotaxis.[1][2]
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Media | DMSO concentration > 0.5% or rapid addition.[1] | Reduce stock concentration; add stock to media while vortexing.[1] |
| Inconsistent IC₅₀ | Insufficient pre-incubation time.[1] | Pre-incubate NBI-74330 with cells for 30 mins at 37°C before adding CXCL10/11. |
| Cloudy In Vivo Dose | Saline added too quickly to PEG/DMSO mix. | Add warm saline dropwise; switch to the Methylcellulose suspension method if concentration >5 mg/mL is needed.[1] |
References
-
Heise, C. E., et al. (2005). "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist."[1][5][2][3] Journal of Pharmacology and Experimental Therapeutics.
-
van Wanrooij, E. J., et al. (2008). "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. [1]
-
Piotrowska, A., et al. (2018). "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness."[1][2][6] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[1][2] [1]
-
MedChemExpress. "NBI-74330 Product Information & Solubility." [1][4]
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+/-)-NBI 74330 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: NBI-74330 as a Pharmacological Tool in CXCR3-Mediated Chemotaxis Assays
Introduction & Mechanistic Rationale
The CXC chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T helper type 1 (Th1) cells, macrophages, and dendritic cells[1]. Activation of CXCR3 by its endogenous ligands—CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC)—triggers Gαi-coupled signaling, leading to calcium mobilization, actin polymerization, and directed cellular migration (chemotaxis) toward inflammatory sites[1].
NBI-74330 is a highly potent, selective, small-molecule CXCR3 antagonist[2]. It acts via insurmountable antagonism, binding to CXCR3 with high affinity and suppressing downstream Gαi activation without merely shifting the agonist dose-response curve[3]. This makes NBI-74330 an exceptional pharmacological tool for isolating CXCR3-specific chemotactic responses in complex in vitro and in vivo models[3][4].
Mechanism of CXCR3-mediated chemotaxis and targeted inhibition by NBI-74330.
Quantitative Pharmacological Profile
NBI-74330 exhibits exceptional potency across multiple functional assays. The table below summarizes its binding affinities and inhibitory concentrations, providing a baseline for experimental design[2][5].
| Parameter | Ligand / Target | Value | Cell Type / Assay Matrix |
| Binding Affinity (Ki) | CXCL10 | 1.5 nM | CXCR3-CHO cell membranes |
| Binding Affinity (Ki) | CXCL11 | 3.2 - 3.6 nM | CXCR3-CHO cell membranes |
| Chemotaxis (IC50) | CXCL11 | 3.9 nM | H9 T-lymphoma cells |
| Chemotaxis (IC50) | CXCL11 | 6.6 nM | PHA/IL-2 differentiated T cells |
| Calcium Flux (IC50) | CXCL10 & CXCL11 | 7.0 nM | RBL cells expressing human CXCR3 |
Experimental Design & Causality (E-E-A-T Insights)
Designing a robust chemotaxis assay requires understanding the causality behind each methodological choice. To ensure a self-validating system, adhere to the following principles:
-
Cell Line Selection: H9 T-lymphoma cells are the gold standard for CXCR3 assays because they endogenously express functional CXCR3[2][6]. This avoids the stoichiometric imbalances and artifactual signaling often seen in transiently transfected overexpression models.
-
Agonist Concentration: CXCL11 is the most potent endogenous agonist for CXCR3[3]. In chemotaxis assays, it should be used at its EC80 concentration (typically ~1 to 3 nM)[2][6]. Using an EC80 ensures a robust migratory signal window while preventing the rapid receptor internalization and homologous desensitization that occurs at saturating concentrations[3].
-
Antagonist Equilibration: NBI-74330 must be added to both the upper (cell) and lower (chemokine) chambers[6]. If the antagonist is only in the upper chamber, it will diffuse down the concentration gradient during the 4-hour incubation, lowering receptor occupancy on the migrating cells and yielding false-negative migration data.
-
Selectivity Controls: To validate that migration inhibition is CXCR3-specific and not due to generalized cytotoxicity or off-target effects, run parallel assays using CXCL12 (CXCR4 agonist) or CCL19 (CCR7 agonist). NBI-74330 exhibits no significant effect on chemotaxis driven by these alternative axes[6][7].
Step-by-Step Methodology: Transwell Chemotaxis Assay
Reagent Preparation
-
NBI-74330 Stock: Dissolve NBI-74330 in anhydrous DMSO to create a 10 mM stock solution[5]. Store aliquots at -20°C to prevent freeze-thaw degradation.
-
Assay Buffer: Prepare RPMI 1640 medium supplemented with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein to prevent the non-specific binding of highly hydrophobic chemokine ligands to the plasticware.
-
Antagonist Dilutions: Prepare a 10X working concentration of NBI-74330 in Assay Buffer. For a standard IC90 inhibitory blockade, target a final well concentration of 100 nM[6].
-
Chemokine Preparation: Dilute recombinant human CXCL11 in Assay Buffer to a final concentration of 3 nM (EC80)[6].
Cell Preparation
-
Harvest H9 T-lymphoma cells during their logarithmic growth phase to ensure optimal viability and receptor expression.
-
Wash the cells twice in Assay Buffer via centrifugation (300 x g for 5 minutes) to remove any residual serum components that might contain endogenous chemokines.
-
Resuspend the cell pellet in Assay Buffer at a density of
cells/mL. -
Pre-incubation: Divide the cell suspension into control and treatment tubes. Add NBI-74330 (or DMSO vehicle control) to the treatment tubes to achieve the desired final concentration. Incubate at 37°C for 30 minutes to allow for steady-state receptor binding[6].
Assay Execution (Using 5 µm Polycarbonate Filters)
-
Lower Chamber Setup: To the lower wells of a 96-well chemotaxis chamber (e.g., Millipore MultiScreen MIC-5), add 150 µL of the CXCL11 solution (3 nM)[6]. Ensure that the NBI-74330 concentration in the lower chamber matches the concentration in the upper chamber[6].
-
Upper Chamber Setup: Carefully insert the filter plate. Add 50 µL of the pre-incubated H9 cell suspension (
cells) to the upper wells. Avoid introducing air bubbles beneath the filter, as this will physically block migration. -
Migration: Incubate the assembled chamber at 37°C in a 5% CO2 humidified incubator for exactly 4 hours[6].
Data Acquisition & Analysis
-
Carefully remove the upper filter plate. Discard non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be achieved via flow cytometry (counting events for a fixed time at a fixed flow rate) or by adding a fluorometric cell viability reagent (e.g., CellTiter-Glo) to measure ATP content.
-
Calculation: Subtract the mean background migration (cells migrating to Assay Buffer alone) from all values. Calculate the percentage of maximum migration (cells migrating to CXCL11 + DMSO vehicle). NBI-74330 at 100 nM should inhibit CXCL11-induced chemotaxis by approximately 99%[6].
Step-by-step workflow for the NBI-74330 Transwell chemotaxis assay.
References
[3] Title: Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay Source: PubMed Central (NIH) URL:[Link]
[6] Title: Inhibition of CXCL11-induced chemotaxis by NBI-74330 Source: ResearchGate URL:[Link]
[4] Title: Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation Source: PNAS URL:[Link]
[1] Title: CXCR3 inhibitors for therapeutic interventions: current status and perspectives Source: Frontiers URL:[Link]
Sources
- 1. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (+/-)-NBI 74330 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
Application Note: In Vivo Blockade of T-Cell Trafficking Using the CXCR3 Antagonist NBI-74330
Target Audience: Research Scientists, Immunologists, and Preclinical Drug Development Professionals Application: In vivo modeling of autoimmune and inflammatory diseases (e.g., atherosclerosis, rheumatoid arthritis, peritonitis)
Mechanistic Rationale: Targeting the CXCR3 Axis
The chemokine receptor CXCR3 is preferentially expressed on activated CD4+ Th1 effector cells, CD8+ T cells, and macrophages. It governs the directed migration of these leukocytes along concentration gradients of its cognate ligands: CXCL9, CXCL10, and CXCL11. Unregulated CXCR3-mediated trafficking is a primary driver of tissue damage in chronic inflammatory conditions, including atherosclerosis and rheumatoid arthritis ()[1],[2].
NBI-74330 is a highly selective, non-peptidergic small-molecule antagonist of CXCR3. By competitively binding to the receptor, NBI-74330 prevents ligand-induced G-protein coupling, thereby halting intracellular calcium mobilization and subsequent actin cytoskeletal rearrangement required for chemotaxis ()[3].
Figure 1: Mechanism of Action for NBI-74330 inhibiting CXCR3-mediated T-cell trafficking.
Pharmacokinetics & Formulation Strategy
A critical failure point in preclinical small-molecule studies is inadequate formulation, leading to erratic systemic exposure. NBI-74330 is highly lipophilic. To achieve a reliable pharmacokinetic (PK) profile, the compound must be formulated as a uniform suspension.
Causality of Formulation: We utilize 1% Sodium Docusate as a surfactant to wet the hydrophobic drug particles, combined with 0.5% 400Cp Methylcellulose as a viscosity-modifying agent. This prevents the drug from settling in the syringe and ensures a consistent absorption rate from the subcutaneous (s.c.) depot into the systemic circulation[1].
In murine models, a daily s.c. dose of 100 mg/kg yields a peak serum concentration (
Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Profile
| Parameter | Value | Biological Significance |
| Target Affinity ( | 1.5 – 3.6 nM | High affinity ensures competitive displacement of native chemokines[4]. |
| Functional | ~7 nM | Potent functional blockade of downstream intracellular signaling[3]. |
| Optimal In Vivo Dose | 100 mg/kg s.c. daily | Achieves sustained therapeutic exposure without overt toxicity[1]. |
| Peak Serum Conc. ( | ~1 μM | Provides >100-fold coverage over |
| Active Metabolite | N-oxide formulation | Extends the pharmacodynamic half-life and efficacy in murine models. |
Self-Validating Protocol: In Vivo T-Cell Trafficking Blockade
To evaluate the efficacy of NBI-74330, we employ a Thioglycollate-Induced Peritonitis Model . Why this model? Thioglycollate injection induces a sterile, highly reproducible inflammatory gradient that recruits macrophages and CD4+ T-cells to the peritoneal cavity. By avoiding live pathogens, we isolate the variable of CXCR3-dependent chemotaxis from pathogen-induced immune evasion mechanisms[1].
This protocol is designed as a self-validating system : it includes an internal baseline control (Saline induction) to prove the induction worked, and an orthogonal ex vivo assay (Section 4) to prove the drug engaged its target.
Figure 2: In vivo workflow for evaluating T-cell trafficking blockade using NBI-74330.
Step-by-Step Methodology
Phase 1: Preparation and Baseline Establishment
-
Group Assignment: Randomize female LDLr-/- or wild-type mice into three groups (n=5-8/group):
-
Group A (Negative Control): Vehicle s.c. + Saline IP induction.
-
Group B (Positive Control): Vehicle s.c. + Thioglycollate IP induction.
-
Group C (Experimental): NBI-74330 s.c. + Thioglycollate IP induction.
-
-
Formulation: Suspend NBI-74330 at 10 mg/mL in 1% Sodium Docusate and 0.5% 400Cp Methylcellulose. Sonicate briefly to ensure a homogenous suspension.
Phase 2: Dosing and Induction 3. Pre-treatment (Days 0-1): Administer 100 mg/kg NBI-74330 (or vehicle) via subcutaneous injection daily[1]. Causality: Pre-treatment establishes steady-state receptor occupancy prior to the inflammatory insult. 4. Induction (Day 2): Inject 1 mL of 3% aged Brewer's thioglycollate broth (or sterile saline for Group A) intraperitoneally (IP). 5. Maintenance (Days 2-6): Continue daily s.c. dosing of NBI-74330 or vehicle.
Phase 3: Harvest and Quantification 6. Lavage (Day 7): Euthanize mice. Inject 5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity. Massage gently and aspirate the fluid to harvest infiltrating leukocytes. 7. Flow Cytometry: Stain the harvested cells with fluorophore-conjugated antibodies against CD45, CD3, CD4, and F4/80. Quantify absolute cell numbers using counting beads.
-
Expected Outcome: Group C should show a significant reduction in CD4+ T-cell and macrophage counts compared to Group B, reflecting successful CXCR3 blockade[1],[5].
Orthogonal Validation: Ex Vivo CXCR3 Internalization Assay
Relying solely on cell counts leaves room for ambiguity (e.g., did the cells fail to migrate due to target engagement, or due to off-target cytotoxicity?). To self-validate the protocol, we perform an ex vivo internalization assay to prove pharmacodynamic target engagement[6].
Causality of Assay Design: When native CXCR3 binds its ligand (CXCL11), the receptor rapidly internalizes into the cell. However, if NBI-74330 has successfully occupied the receptor in vivo, it acts as a competitive antagonist, preventing ligand binding and subsequent internalization.
-
Cell Isolation: Aliquot a portion of the peritoneal lavage cells harvested in Step 6.
-
Ex Vivo Stimulation: Incubate the cells with 100 nM recombinant murine CXCL11 for 30 minutes at 37°C.
-
Surface Staining: Halt internalization by transferring cells to ice. Stain for surface CXCR3 expression using a non-competing anti-CXCR3 antibody clone.
-
Analysis: Analyze via flow cytometry.
-
Validation Check: Cells from Vehicle-treated mice (Group B) will show decreased surface CXCR3 (due to CXCL11-induced internalization). Cells from NBI-74330-treated mice (Group C) will show retained high surface CXCR3 expression, definitively proving that the drug was present and blocking the receptor at the time of harvest[6].
-
References
-
Heise, C.E., et al. (2005). Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
van Wanrooij, E.J., et al. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. URL:[Link]
-
Zeng, et al. (2008). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. British Journal of Pharmacology. URL:[Link]
-
Lee, et al. (2023). CXCR3 antagonist NBI-74330 mitigates joint inflammation in Collagen-Induced arthritis model in DBA/1J mice. International Immunopharmacology. URL: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. CXCR3 antagonist NBI-74330 mitigates joint inflammation in Collagen-Induced arthritis model in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Protocol for Evaluating the CXCR3 Antagonist NBI-74330 in Murine and Human Glioma Models
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Neuro-oncology, Tumor Microenvironment (TME) Modulation, Chemokine Receptor Pharmacology
Introduction & Scientific Rationale
Glioblastoma multiforme (GBM) is characterized by a highly immunosuppressive and dynamic tumor microenvironment. Recent advancements in neuro-oncology have identified the CXC chemokine receptor 3 (CXCR3) as a critical driver of glioma progression[1]. While CXCR3 is traditionally recognized for its role in T helper type 1 (Th1) cell trafficking, it is aberrantly upregulated directly on glioma cells, where it promotes tumor proliferation and survival via autocrine and paracrine signaling with its endogenous ligands (CXCL9, CXCL10, and CXCL11)[2].
(±)-NBI-74330 is a highly potent, selective, and systemically active small-molecule antagonist of CXCR3. It exhibits potent competitive inhibition of CXCL10 and CXCL11 binding (pKi = 8.13) and effectively blocks downstream calcium mobilization[3].
Causality in Experimental Design: When studying CXCR3 in glioma, researchers face a confounding variable: does blocking CXCR3 primarily affect the host immune system or the tumor itself? Utilizing NBI-74330 in immunocompetent murine models (such as GL261) allows researchers to decouple these effects. Notably, NBI-74330 exerts a direct anti-glioma effect that prolongs survival without significantly altering the tumor infiltration of lymphocytes or microglia[2]. To accurately model this in vitro, standard 2D adherent cultures must be abandoned in favor of 3D "gliomasphere" cultures, which preserve the stem-like phenotype and prevent the artifactual downregulation of CXCR3[2].
Mechanism of Action & Pathway Visualization
Mechanism of NBI-74330: Blockade of CXCR3-mediated signaling pathways in glioma cells.
Quantitative Data & Pharmacological Parameters
To ensure a self-validating experimental system, researchers must adhere to established pharmacokinetic and pharmacodynamic thresholds. The following table summarizes the critical quantitative parameters for NBI-74330[3][4].
| Parameter | Value / Range | Biological Causality & Relevance |
| Target Affinity (pKi) | 8.13 (for CXCL10) | Ensures high-affinity competitive antagonism of CXCR3, displacing endogenous ligands effectively. |
| In Vitro IC50 | ~7.0 nM | Potent inhibition of intracellular calcium flux and GTPγS binding in receptor-expressing cells. |
| In Vivo Dosing | 100 mg/kg (s.c. or p.o.) | Achieves ~1 µM peak serum concentration, which is required for complete in vivo receptor blockade. |
| Vehicle Formulation | 1% Na Doc / 0.5% Methylcellulose | NBI-74330 is highly lipophilic; this surfactant/suspension matrix ensures proper systemic bioavailability. |
In Vitro Protocol: Gliomasphere (GS) Proliferation Assay
Objective: To evaluate the direct anti-proliferative effects of NBI-74330 on murine (GL261) or human (U87, U138) glioma cells.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute (±)-NBI-74330 in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation[3].
-
Prepare GS Medium: DMEM/F12 supplemented with B27 (1X), 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
-
-
Cell Seeding (Day 0):
-
Harvest GL261 or U87 cells and wash twice with PBS to remove residual serum.
-
Resuspend in GS Medium and seed at a density of
cells/well in ultra-low attachment 96-well plates. Causality: Ultra-low attachment plates force the cells into 3D sphere formations, which upregulates CXCR3 expression to match in vivo tumor profiles[2].
-
-
Compound Treatment (Day 1):
-
Pre-incubate the gliomaspheres with NBI-74330 (titrated from 10 nM to 1 µM) or DMSO vehicle control for 1 hour. Causality: Pre-incubation allows NBI-74330 to occupy the CXCR3 receptors before ligand exposure, preventing insurmountable agonist activation.
-
Stimulate the cultures by adding recombinant murine or human CXCL9/CXCL10 at a final concentration of 100 ng/mL.
-
-
Endpoint Analysis (Day 6 - Day 9):
-
Incubate cells at 37°C, 5% CO2.
-
On Day 6 (for GL261/U87) or Day 9 (for U138), assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Normalize luminescence units to the vehicle-treated controls to quantify the inhibition of ligand-induced proliferation[2].
-
In Vivo Protocol: Orthotopic GL261 Murine Model
Objective: To assess the survival benefit and tumor microenvironment modulation of NBI-74330 in an immunocompetent host.
In vivo experimental workflow for orthotopic GL261 implantation and NBI-74330 testing.
Step-by-Step Methodology:
-
Tumor Implantation (Day 0):
-
Anesthetize 8-week-old female C57BL/6 wild-type mice using isoflurane.
-
Secure the animal in a stereotactic frame. Drill a burr hole and inject
GL261 cells (suspended in 2 µL of sterile PBS) into the right striatum. -
Stereotactic coordinates: 2.0 mm lateral (right) of bregma, 1.0 mm anterior to bregma, and 3.0 mm deep from the cortical surface.
-
-
Drug Formulation & Administration (Days 3 - 15):
-
Formulate NBI-74330 at a concentration of 10 mg/mL in a vehicle consisting of 1% Sodium Deoxycholate (Na Doc) in 0.5% 400Cp Methylcellulose[4].
-
Administer NBI-74330 at 100 mg/kg via subcutaneous (s.c.) injection or oral gavage (p.o.) once daily, starting on Day 3 post-implantation. Causality: Early intervention (Day 3) targets the exponential growth phase of the engrafted tumor before severe blood-brain barrier (BBB) breakdown occurs.
-
-
Clinical Monitoring:
-
Monitor animals daily for signs of neurological deficits (e.g., hemiparesis, lethargy, significant weight loss).
-
Euthanize animals upon reaching moribund criteria. Record survival times for Kaplan-Meier analysis[2].
-
-
Tissue Harvest & Self-Validation Checkpoints:
-
Validation Control: Extract the brain tissue and perform flow cytometry or immunohistochemistry (IHC) for CD3+ T cells and Iba1+ microglia.
-
Expected Outcome: NBI-74330 treatment should prolong median overall survival without significantly altering the absolute counts of tumor-infiltrating lymphocytes or microglia, confirming that the primary mechanism of action is a direct anti-glioma effect rather than host immune modulation[2].
-
References
- Chemokine receptor CXCR3 promotes growth of glioma National Institutes of Health (NIH) / PubMed Central
- (±)-NBI 74330 | Chemokine Receptor Antagonists Tocris Bioscience / R&D Systems
- Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330 National Institutes of Health (NIH) / PubMed Central
- Advances in Chemokine Signaling Pathways as Therapeutic Targets in Glioblastoma MDPI
Sources
- 1. Advances in Chemokine Signaling Pathways as Therapeutic Targets in Glioblastoma [mdpi.com]
- 2. Chemokine receptor CXCR3 promotes growth of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-NBI 74330 | Chemokine Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synergistic Therapeutic Strategies Utilizing the CXCR3 Antagonist NBI-74330
Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Focus Area: GPCR Modulation, Neuroinflammation, and Combination Pharmacotherapy
Executive Summary & Mechanistic Rationale
The development of combination therapies is increasingly focused on modulating the neuroimmune axis to enhance the efficacy of primary therapeutic agents. NBI-74330 is a highly potent, selective, small-molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3) [1]. CXCR3 is a
The Rationale for Combination Therapy: A major hurdle in pain management is opioid tolerance and opioid-induced hyperalgesia. While opioids like morphine provide analgesia via the Mu-Opioid Receptor (MOR), they paradoxically trigger glial cell activation. Activated microglia release pro-inflammatory chemokines (CXCL9, CXCL10, CXCL11) that bind to CXCR3 on neurons and glia, creating a pro-nociceptive feedback loop that counteracts opioid analgesia [3].
By co-administering NBI-74330, researchers can competitively block CXCR3, effectively decoupling the neuroinflammatory response from opioid administration. This combination prevents the downregulation of opioid efficacy, allowing for sustained analgesia at lower opioid doses and minimizing adverse side effects [3]. Beyond neuropathic pain, this CXCR3-blockade strategy is actively being explored in combination with immunomodulators for rheumatoid arthritis and atherosclerosis [4, 5].
Pharmacological Profile & Quantitative Data
To effectively utilize NBI-74330 in preclinical models, it is critical to understand its binding kinetics and functional inhibition metrics. NBI-74330 acts as an insurmountable antagonist in certain functional assays, producing a concentration-dependent reduction in the maximal response of CXCR3 ligands without significantly shifting the
Table 1: In Vitro Pharmacological Profile of NBI-74330
| Parameter | Target Ligand / Readout | Value | Assay System | Ref |
| CXCL10 | 1.5 nM | Radioligand Binding (CXCR3-CHO) | [1, 2] | |
| CXCL11 | 3.2 – 3.6 nM | Radioligand Binding (CXCR3-CHO) | [1, 2] | |
| Calcium Mobilization | 7.0 nM | FLIPR Assay (CXCR3-CHO) | [2] | |
| G-Protein Activation | 5.5 nM | [ | [2] | |
| Chemotaxis | 3.9 nM | Transwell Migration (H9 Cells) | [2] |
Pathway Visualization: The Neuroimmune-Analgesic Axis
The following diagram illustrates the logical relationship between the pro-nociceptive neuroinflammatory pathway and the therapeutic analgesic pathway, highlighting the specific intervention points for NBI-74330 and Morphine.
Fig 1. CXCR3 blockade by NBI-74330 enhances opioid analgesia by suppressing neuroinflammation.
Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . They include internal controls to verify assay integrity and explain the causality behind specific methodological choices.
Protocol 4.1: In Vitro Functional Validation (Calcium Mobilization Assay)
Causality & Rationale: Because CXCR3 is a
Self-Validating Controls:
-
Baseline Control: Unstimulated cells (establishes background fluorescence).
-
Positive Control: CXCL11 at
(1 nM) (establishes the maximum assay window). -
Negative Control: Vehicle (0.1% DMSO) (rules out solvent-induced calcium flux).
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO cells stably expressing human CXCR3 (CXCR3-CHO) at 50,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5%
. -
Dye Loading: Remove the growth medium. Add 100 μL of Fluo-4 AM dye loading solution (2 μM Fluo-4 AM, 2.5 mM probenecid in Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4). Rationale: Probenecid inhibits multidrug resistance transporters, preventing the extrusion of the fluorescent dye.
-
Incubation: Incubate the plate in the dark for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10-point serial dilution of NBI-74330 ranging from 0.1 nM to 1 μM in assay buffer (final DMSO concentration must not exceed 0.1%).
-
Antagonist Pre-incubation: Wash the cells twice with assay buffer. Add 50 μL of the NBI-74330 dilutions (or vehicle control) to the respective wells. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation & Data Acquisition: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Program the system to inject 50 μL of CXCL11 (final concentration 1 nM, the
) while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. -
Data Analysis: Calculate the area under the curve (AUC) or maximum peak height for the calcium transient. Plot the percentage of inhibition against the log concentration of NBI-74330 to determine the
.
Protocol 4.2: In Vivo Combination Efficacy (Neuropathic Pain Model)
Causality & Rationale: The Chronic Constriction Injury (CCI) model induces robust peripheral neuropathy, leading to microglial activation and chemokine upregulation in the spinal cord. Administering morphine alone in this model quickly leads to tolerance. Co-administering NBI-74330 directly tests the hypothesis that blocking CXCR3-mediated neuroinflammation rescues and enhances opioid efficacy [3].
Self-Validating Controls:
-
Sham Group: Undergoes surgery without nerve ligation (validates that surgical trauma alone does not cause chronic allodynia).
-
Vehicle Group: Receives CCI + intrathecal (i.t.) saline (establishes the baseline pain phenotype).
-
Morphine-Only Group: Demonstrates baseline opioid efficacy and the onset of tolerance.
Step-by-Step Methodology:
-
Surgical Induction (CCI): Anesthetize adult male Wistar rats. Expose the common sciatic nerve at the mid-thigh level. Loosely tie four chromic gut ligatures around the nerve with 1 mm spacing. Suture the muscle and skin. Allow 7 days for the neuropathic phenotype to fully develop.
-
Catheterization: On day 7 post-CCI, implant an intrathecal catheter into the lumbar subarachnoid space for direct drug delivery to the spinal cord.
-
Drug Administration (Combination Therapy):
-
Group 1 (Vehicle): i.t. injection of 10 μL saline.
-
Group 2 (Morphine): i.t. injection of Morphine (2.5 μg in 10 μL). Rationale: A sub-analgesic dose is chosen to clearly observe the potentiating effect of the combination.
-
Group 3 (Combination): i.t. co-injection of NBI-74330 (10 μg) and Morphine (2.5 μg) in 10 μL total volume.
-
-
Behavioral Testing (Tactile Allodynia): 30 minutes post-injection, place the rats on an elevated wire mesh grid. Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Record the withdrawal threshold (in grams) using the up-down method.
-
Behavioral Testing (Thermal Hyperalgesia): 45 minutes post-injection, use a Hargreaves apparatus. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal (cutoff time of 20 seconds to prevent tissue damage).
-
Biochemical Validation (Optional but Recommended): Euthanize a subset of animals 2 hours post-testing. Extract the lumbar spinal cord and perform Western blotting for Iba-1 (microglial marker) and CXCL10 to confirm that NBI-74330 successfully downregulated the neuroinflammatory markers compared to the Morphine-only group.
References
-
Heise CE, et al. "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist." Journal of Pharmacology and Experimental Therapeutics, 2005. Available at:[Link]
-
Piotrowska A, et al. "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 2018. Available at:[Link]
-
Jopling LA, et al. "Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay." British Journal of Pharmacology, 2007. Available at:[Link]
-
van Wanrooij EJA, et al. "CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice." Arteriosclerosis, Thrombosis, and Vascular Biology, 2008. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: NBI-74330 Formulation & Solubility Guide
[1][2][3]
Introduction: The Hydrophobic Challenge
NBI-74330 is a potent, selective, and non-peptide antagonist of the CXCR3 chemokine receptor (often investigated for its role in neuropathic pain, glioma, and inflammation) [1, 2].[1][2]
The Core Problem: Like many fluorinated small molecules in this class (MW ~605.58 g/mol ), NBI-74330 exhibits high lipophilicity (LogP > 4.5).[2] It is practically insoluble in water.[2] Users frequently encounter "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers or culture media.[2]
This guide provides field-proven protocols to maintain solubility for both in vitro (cellular) and in vivo (animal) applications.[2]
Part 1: Master Stock Preparation (The Foundation)[1][2][3]
Before attempting any aqueous dilution, the organic stock solution must be flawless.[2][3] Moisture is the enemy here.[2]
Q: Why is my NBI-74330 powder not dissolving in DMSO even at 10 mg/mL?
A: This is likely due to hydrated DMSO or "aged" powder.[2] NBI-74330 is hydrophobic; however, if your DMSO has absorbed atmospheric water (which it does aggressively), the solubility limit drops exponentially.[2]
Protocol: The Anhydrous Stock Method
-
Solvent Choice: Use only Anhydrous DMSO (≥99.9%, stored under argon/nitrogen).[2] Do not use DMSO that has been open on the bench for weeks.
-
Target Concentration: Aim for a master stock of 10 mM to 50 mM (approx. 6–30 mg/mL).
-
Note: While vendors list solubility up to 100 mg/mL [3], working near the saturation limit increases the risk of precipitation upon freeze-thaw cycles.[2]
-
-
Dissolution Technique:
-
Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Part 2: In Vitro (Cell Culture) Troubleshooting
Q: When I add the DMSO stock to my cell culture media, I see a cloudy precipitate. How do I fix this?
A: You are experiencing "solvent shock."[2] Adding a high-concentration hydrophobic stock directly to a large volume of aqueous media causes rapid local precipitation before the drug can disperse.[2]
The "Intermediate Dilution" Protocol Do not spike 100% DMSO stock directly into the well.[2][3] Use a serial step-down approach.
-
Prepare a 1000x Stock: Ensure your DMSO stock is 1000x the final desired concentration (e.g., if you need 1 µM final, use a 1 mM stock).[2]
-
The Pre-Dilution Step:
-
Dilute the DMSO stock 1:100 into a serum-free media or PBS while vortexing.
-
Critical: If this step precipitates, use 0.5% Tween-80 or 0.1% BSA (Bovine Serum Albumin) in the intermediate buffer.[2] The albumin acts as a carrier protein, sequestering the lipophilic drug and preventing aggregation.[2][3]
-
-
Final Addition: Add this pre-diluted mix to your cell culture wells.
-
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.
Part 3: In Vivo Formulation (Animal Studies)
This is the most critical section. Simple saline dilutions will fail , leading to clogged needles and inconsistent dosing.[2]
Q: Can I just dilute NBI-74330 in saline for IP injection?
A: No. It will precipitate immediately.[2] You must use a specialized vehicle system.[2]
Option A: The Suspension Method (Gold Standard)
Literature validation (Piotrowska et al., 2018) utilizes a suspension rather than a true solution for oral (PO) or subcutaneous (SC) delivery [1].[2]
-
Vehicle: 0.1% Sodium Docusate + 0.5% Methylcellulose (400 cP) in water.[2]
-
Preparation:
-
Pros: High drug load possible (up to 100 mg/kg dosing).[2]
-
Cons: Not suitable for Intravenous (IV) administration.[2]
Option B: The Co-Solvent Solution (Universal Vehicle)
If a clear solution is required (e.g., for IP injection), use the "Solvent-Surfactant-Water" sandwich.[2]
Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
Step-by-Step Protocol (Order is Critical):
-
Dissolve NBI-74330 in 10% DMSO (of total volume). Ensure it is crystal clear.
-
Add 40% PEG300 . Vortex. The solution may warm slightly; this aids solubility.[2]
-
Add 5% Tween-80 . Vortex until mixed.
-
Add 45% Saline (warm) dropwise while vortexing.
-
Warning: If you add saline before the Tween-80, the drug will crash out.[2]
-
Part 4: Visualizing the Formulation Logic
The following diagram illustrates the decision matrix for solubilizing NBI-74330 based on your experimental endpoint.
Caption: Decision tree for NBI-74330 formulation. Select the pathway based on administration route to prevent precipitation.
Part 5: Solubility Data Summary
| Solvent / Matrix | Solubility Limit (Max) | Stability | Notes |
| Anhydrous DMSO | ~50–100 mg/mL [3] | High (-20°C) | Hygroscopic; keep sealed.[2] |
| Ethanol | ~10 mg/mL | Moderate | Evaporates quickly; concentration changes.[2] |
| Water / PBS | < 0.1 mg/mL | Poor | Insoluble. Do not use without surfactant.[2] |
| Corn Oil | ~5 mg/mL | Moderate | Useful for simple PO dosing if low dose required.[2] |
| MC/Na-Docusate | Suspension (Unlimited) | High | Recommended for In Vivo (creates homogenous suspension).[2][4] |
References
-
Piotrowska, A., et al. (2018).[2][5] Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[2][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(10), 3418-3437.[2][5]
-
Heise, C. E., et al. (2005).[2] Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[2]
-
MedChemExpress. (2024).[2] NBI-74330 Product Datasheet & Solubility. MedChemExpress.
-
Tocris Bioscience. (2024).[2] NBI 74330 Chemical Properties. Tocris.
Optimizing NBI-74330 concentration for cell culture experiments
Introduction: The Mechanistic Baseline
Welcome to the technical support hub for NBI-74330 . Before we proceed to optimization, we must correct a common misconception: NBI-74330 is a potent, selective antagonist of CXCR3 , not CXCR4.[1][2] It specifically inhibits the binding of ligands CXCL10 (IP-10) and CXCL11 (I-TAC).[1][2]
If your target is CXCR4, this is the wrong molecule (you likely need AMD3100).[1][2] If your target is CXCR3-mediated chemotaxis or calcium flux, you are in the right place.[1][2]
The following guide synthesizes binding kinetics (Ki) with functional IC50 values to help you design a self-validating experimental system.
Part 1: Preparation & Solubility (The Foundation)[1][2]
Q: I’m having trouble dissolving NBI-74330. It precipitates in media.[2] How do I prepare a stable stock?
A: NBI-74330 is a lipophilic small molecule (MW: ~605.6 g/mol ).[1][2] It is insoluble in water and requires an organic solvent carrier.[1][2]
The Protocol:
-
Solubility Limit: It is soluble in DMSO up to 30–50 mM (approx. 18–30 mg/mL).[1][2]
-
Stock Preparation: Prepare a 10 mM stock solution .
-
Calculation: Dissolve 6.05 mg of NBI-74330 in 1 mL of DMSO.
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~1 year) or -80°C (stable for >2 years).
-
-
Working Solution:
-
Dilute the DMSO stock into your culture media immediately before use.[1][2]
-
Critical Step: Ensure the final DMSO concentration in your cell culture is <0.1% to avoid solvent toxicity.[1][2] For a 1 µM final concentration of drug, you would dilute the 10 mM stock 1:10,000, resulting in 0.01% DMSO—well within safety limits.[1][2]
-
Part 2: Dose Optimization (The Experiment)
Q: What concentration should I use? The Ki is reported as ~1.5 nM, but I see papers using 1 µM. [1][2]
A: There is a significant difference between binding affinity (Ki) in a cell-free membrane prep and functional potency (IC50) in a whole-cell assay containing serum.[1][2]
Why the discrepancy?
-
Serum Protein Binding: NBI-74330 is highly lipophilic and binds extensively to plasma proteins (up to 97% in some models).[1][2] In media containing 10% FBS, the "free fraction" of the drug available to block the receptor is significantly reduced.[1][2]
-
Ligand Competition: If your cells (or co-culture system) are secreting high levels of CXCL10/11, you need a higher concentration of antagonist to compete for the receptor.[1][2]
Recommended Concentration Ranges:
| Assay Type | Target Metric | Recommended Range | Rationale |
| Radioligand Binding | Ki (Affinity) | 1 nM – 10 nM | Minimal protein interference; pure receptor interaction.[1][2] |
| Calcium Flux | IC50 (Functional) | 10 nM – 100 nM | Fast assay (minutes); usually performed in low-serum buffer.[1][2] |
| Chemotaxis (Transwell) | IC50 (Migration) | 100 nM – 1 µM | Long duration (4-24h); high serum usually present; requires sustained blockade.[2] |
| In Vivo / Co-culture | Functional Block | 1 µM – 10 µM | High protein binding; accounts for tissue distribution barriers.[1][2] |
Optimization Protocol: Always run a log-scale dose-response curve for your specific cell line (e.g., 1 nM, 10 nM, 100 nM, 1 µM ).[1][2]
Part 3: Mechanism & Visualization
Q: How do I visualize the pathway to confirm the drug is acting at the correct step?
A: NBI-74330 acts as a competitive antagonist at the GPCR surface.[1][2] Below is the signaling cascade. If NBI-74330 is working, it should block the G-protein coupling, preventing the Calcium release and Actin polymerization required for migration.[1][2]
Figure 1: Mechanism of Action.[1][2] NBI-74330 competitively binds CXCR3, preventing Ligand-Receptor coupling and downstream Calcium mobilization.[1][2]
Part 4: Troubleshooting (The "Help" Desk)
Q: I see no inhibition of migration in my Transwell assay. Is the drug bad?
A: Before discarding the batch, check these three common failure points:
-
Ligand Concentration: Are you using an excessive concentration of chemoattractant (CXCL10/11) in the bottom chamber?
-
Pre-Incubation: Did you add NBI-74330 to the cells before migration starts?
-
Fix: Pre-incubate cells with NBI-74330 for 30 minutes at 37°C before adding them to the Transwell insert.
-
-
Chamber Equilibrium: Did you add NBI-74330 to both chambers?
Q: My cells look unhealthy at 10 µM. Is this specific toxicity?
A: While NBI-74330 is generally well-tolerated, concentrations >10 µM can cause off-target effects or solvent toxicity if the DMSO control isn't matched.[1][2]
-
Validation Step: Run a "DMSO-only" control at the same volume. If cells die in the control, your DMSO % is too high (>0.1%).[1][2] If they survive, the drug may have off-target cytotoxicity in your specific line.[1][2] Reduce dose to 1 µM.
References
-
Heise, C. E., et al. (2005). "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist."[1][2][3] Journal of Pharmacology and Experimental Therapeutics.
-
Piotrowska, A., et al. (2018). "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness."[1][2] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[1][2]
-
MedChemExpress (MCE).
-
Tocris Bioscience. "(±)-NBI 74330 Product Information."[1][2][5]
- Relevance: Confirmation of IC50 values across different cell lines (H9, RBL).
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Administration of NBI-74330
Welcome to the technical support guide for the in vivo administration of NBI-74330, a potent and selective CXCR3 chemokine receptor antagonist.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during preclinical studies. Our goal is to ensure the integrity of your experiments and the successful application of NBI-74330.
NBI-74330 is a small molecule with a quinazolinone-derived structure, exhibiting high affinity for the CXCR3 receptor with a Ki in the low nanomolar range (≈8 nmol/L).[1][2][3] Its utility has been demonstrated in models of atherosclerosis and neuropathic pain.[1][4] Like many small molecules, successful in vivo application hinges on proper formulation and administration technique. This guide provides a structured approach to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of NBI-74330.
Q1: What is the recommended starting formulation for NBI-74330 in rodent studies?
A published and validated formulation for NBI-74330 in mice is a suspension prepared in 1% Sodium Docusate in 0.5% Methylcellulose (400 cP) .[1][2][3][5] This vehicle was successfully used for subcutaneous administration at doses up to 100 mg/kg daily, achieving serum concentrations of approximately 1 µmol/L.[1][2][3][5] We recommend this as a robust starting point for your studies.
Q2: Can I administer NBI-74330 via oral gavage (PO) or intraperitoneal (IP) injection?
While the primary validated route is subcutaneous (SC), other routes are feasible but may require formulation optimization.
-
Oral (PO): NBI-74330's physicochemical properties suggest that oral absorption may be limited by its solubility. The recommended SC formulation is a suspension, which is also suitable for oral gavage. However, bioavailability may be lower or more variable. A pilot pharmacokinetic study is strongly recommended.
-
Intraperitoneal (IP): IP administration is possible. However, it's crucial to ensure the formulation is non-irritating to the peritoneal cavity. Some organic solvents like high concentrations of DMSO can cause sterile peritonitis.[6][7] Sticking to aqueous-based suspensions like methylcellulose is generally safer.[6][8]
Q3: How should I prepare and store NBI-74330 solutions?
-
Powder: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: For initial solubilization, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended. Prepare a high-concentration stock (e.g., 50-100 mg/mL), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C.[9]
-
Working Formulation (Suspension): Prepare the final dosing suspension fresh on the day of use to minimize the risk of compound degradation or changes in suspension properties.[10] If stored, keep at 4°C and validate its stability and homogeneity before use.
Q4: Do I need a vehicle control group in my study?
Yes, absolutely. A vehicle-only control group is critical to differentiate the effects of NBI-74330 from any physiological responses caused by the formulation components or the administration procedure itself.[11][12] This is a mandatory component of a well-designed study.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic, question-and-answer approach to resolving specific issues you may encounter during your experiments.
Issue 1: Formulation and Solubility Problems
Q5: My NBI-74330 is precipitating out of my formulation. What's wrong and how do I fix it?
This is a common issue for poorly soluble compounds. Precipitation means the effective dose administered will be lower and highly variable.
Causality:
-
Incorrect Solvent: The compound may have been dissolved in an intermediate solvent (like DMSO) and then diluted into an aqueous buffer where it is not soluble, causing it to "crash out."
-
Saturation Limit Exceeded: You may be trying to achieve a concentration that is beyond the solubility limit of your chosen vehicle system.
-
Temperature or pH Changes: Solubility can be sensitive to temperature and pH. A solution made at room temperature might precipitate when stored at 4°C.
Solutions & Protocol:
-
Use a Suspension: For a compound like NBI-74330, a homogenous suspension is often more reliable than trying to achieve a true solution, especially at high concentrations.[13][14] The validated formulation (1% Sodium Docusate in 0.5% Methylcellulose) is a suspension.[1][2]
-
Optimize the Vehicle: If the standard formulation is not suitable, you can explore other options. The goal is to create a stable, homogenous suspension or a solubilized formulation.
-
Workflow for Vehicle Selection: The following diagram outlines a logical workflow for troubleshooting and selecting an appropriate vehicle.
Caption: Workflow for troubleshooting compound precipitation.
-
Vehicle Composition Comparison Table:
-
| Vehicle Component | Class | Mechanism of Action | Common Concentration | Potential Issues |
| Methylcellulose (MC) / Carboxymethylcellulose (CMC) | Suspending Agent | Increases viscosity to slow particle sedimentation.[14] | 0.5% - 2% (w/v) | Can be difficult to mix; high viscosity may be hard to inject. |
| Tween 80 / Polysorbate 80 | Surfactant | Wets solid particles, preventing aggregation and aiding dispersion.[10] | 0.1% - 5% (v/v) | Can cause hypersensitivity reactions in some models. |
| PEG 400 (Polyethylene Glycol) | Co-solvent | Increases solubility for lipophilic compounds.[15][16] | 10% - 40% (v/v) | Can cause motor impairment or toxicity at high concentrations.[6][8] |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Complexing Agent | Forms inclusion complexes to enhance aqueous solubility.[15][16] | 20% - 40% (w/v) | Can be nephrotoxic at high doses. |
| Corn Oil / Sesame Oil | Oil-based Vehicle | Dissolves highly lipophilic compounds.[15] | 100% | Suitable for PO/SC/IM routes, not for IV. Can have slow absorption. |
Issue 2: Administration Complications & Variability
Q6: I am seeing high variability in my results or signs of distress in animals after dosing. What could be the cause?
High variability often points to inconsistent dosing, while distress can be caused by the compound, the vehicle, or the administration technique itself.
Causality & Solutions by Route:
-
Oral Gavage (PO):
-
Problem: Esophageal trauma, tracheal administration, or aspiration pneumonia can occur, causing weight loss, distress, or death.[17][18][19] This leads to inconsistent drug delivery and confounds results.
-
Solution: Ensure proper technique. Use a flexible-tipped gavage needle appropriate for the animal's size. Do not force the needle. Some studies suggest that brief isoflurane anesthesia can reduce trauma and stress compared to awake gavage.[17] Ensure the dose volume is appropriate (typically 5-10 mL/kg for mice).
-
-
Intraperitoneal (IP) Injection:
-
Problem: Accidental injection into the intestine, bladder, or other organs can lead to peritonitis, internal bleeding, or incorrect absorption.[20][21] This is a major source of non-responder animals.
-
Solution: Use the correct technique. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[20] The needle should be inserted at a 15-30 degree angle. Always aspirate by pulling back the plunger before injecting; if you see blood, urine (yellow), or GI contents (brown/green), withdraw and use a fresh needle and syringe for a new attempt.[20][22]
-
-
Subcutaneous (SC) Injection:
-
Problem: Leakage from the injection site, formation of a depot that is poorly absorbed, or local irritation/inflammation.
-
Solution: Inject into a loose fold of skin (e.g., scruff of the neck). Vary the injection site if dosing repeatedly. Ensure the volume is not too large for the site (<5 mL/kg). If irritation occurs, it could be a pH issue or a reaction to the vehicle (e.g., high DMSO).
-
Issue 3: Unexpected Toxicity or Lack of Efficacy
Q7: My animals are showing adverse effects (e.g., lethargy, weight loss), but I'm not sure if it's the compound or the vehicle.
This is a critical question that must be answered systematically.
Troubleshooting Workflow:
-
Check the Vehicle Control Group: This is your first and most important comparison. Are animals in the vehicle-only group showing the same signs? If yes, the vehicle or administration procedure is the likely culprit.[11]
-
Review Vehicle Toxicity Data: Some vehicles are known to have toxicities. High concentrations of DMSO can cause hemolysis and inflammation.[7] PEG400 and Propylene Glycol can cause neurotoxicity.[6][8]
-
Dose-Response Relationship: Is the toxicity dose-dependent? If the adverse effects are stronger in the high-dose NBI-74330 group compared to the low-dose group, it points towards compound-specific toxicity.
-
Consider the Target: NBI-74330 is a CXCR3 antagonist. While generally well-tolerated in published studies, consider if blocking this pathway could have unintended consequences in your specific disease model or animal strain.[3]
Decision Tree for Investigating Toxicity:
Sources
- 1. ovid.com [ovid.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
NBI-74330 off-target effects and how to control for them
Welcome to the Technical Support Center for NBI-74330 , a highly potent, small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3).
As a Senior Application Scientist, I have designed this guide to move beyond basic product inserts. While NBI-74330 exhibits exquisite selectivity for CXCR3 over other chemokine receptors[1], researchers frequently encounter complex artifactual data, off-target toxicity at high concentrations, and physiological cross-reactivity due to receptor isoform variants.
This guide is structured to help you diagnose unexpected phenotypes, understand the mechanistic causality behind these anomalies, and implement self-validating experimental controls.
I. Diagnostic Troubleshooting & FAQs
Q1: My in vitro chemotaxis assay shows a complete cessation of cell migration, even toward non-CXCR3 ligands (like CXCL12). Is NBI-74330 cross-reacting with CXCR4? Mechanistic Causality: NBI-74330 does not cross-react with CXCR4[1]. However, it is a highly lipophilic molecule (MW 605.59) that requires DMSO for solubilization. If your working concentration exceeds 1 µM, or if the final DMSO concentration exceeds 0.1% (v/v), you are likely observing generalized lipid-bilayer disruption or off-target binding to ubiquitous GPCRs (e.g., 5-HT receptors), which globally impairs Akt phosphorylation and cytoskeletal rearrangement. The Fix: Cap your in vitro dose-response curves at 300 nM. NBI-74330 has an IC50 of ~3.9–18 nM for chemotaxis[1]. If you do not see inhibition at 300 nM, your assay window is compromised by other factors, not a lack of drug efficacy. Always run a vehicle-matched control and a non-target ligand control (e.g., CXCL12/CXCR4 axis) to validate that the migration machinery is intact.
Q2: I am conducting a pharmacokinetic/pharmacodynamic (PK/PD) study in mice. The in vivo target blockade lasts significantly longer than the plasma half-life of the parent compound. Why? Mechanistic Causality: In murine models, hepatic metabolism of NBI-74330 rapidly generates an active N-oxide metabolite [2]. This metabolite retains potent CXCR3 antagonism. If your LC-MS/MS assay is only tuned to detect the parent NBI-74330 molecule, you will observe a rapid clearance profile that paradoxically misaligns with sustained ex vivo receptor blockade (detectable up to 24 hours post-subcutaneous dose)[2]. The Fix: Your bioanalytical protocol must be updated to quantify both the parent compound and the N-oxide metabolite. For PD validation, utilize a self-validating ex vivo murine CXCR3 internalization assay (detailed in Section III) to measure true functional blockade rather than relying solely on parent-drug pharmacokinetics.
Q3: We are treating a tumor model with NBI-74330 to block T-cell infiltration, but we are observing paradoxical increases in tumor angiogenesis. Is this an off-target effect? Mechanistic Causality: This is a physiological off-target effect driven by receptor splicing, not chemical promiscuity. CXCR3 exists in two primary isoforms: CXCR3-A (mediates proliferation and chemotaxis in T-cells) and CXCR3-B (mediates apoptosis and angiostasis in endothelial cells)[3]. NBI-74330 antagonizes both. By blocking CXCR3-B on endothelial cells, you are inadvertently removing an endogenous anti-angiogenic brake, promoting vascularization. The Fix: Profile the ratio of CXCR3-A to CXCR3-B in your specific tissue microenvironment using isoform-specific qPCR or Western blotting. If CXCR3-B is highly expressed on the local endothelium, systemic administration of NBI-74330 may be contraindicated for your specific model.
II. Mechanistic & Troubleshooting Workflows
To visualize the divergence between intended target engagement and off-target phenomena, refer to the pathway diagram below.
CXCR3 signaling blockade by NBI-74330 and potential off-target divergence.
Decision tree for isolating and correcting NBI-74330 off-target effects.
III. Quantitative Pharmacological Profiling
To accurately design your experiments and avoid dosing-induced off-target effects, strictly adhere to the validated pharmacological parameters of NBI-74330 summarized below[1][2].
| Parameter | Assay Type | Target / Ligand | Value |
| K_i (Binding Affinity) | Radioligand Displacement | Human CXCR3 /[125I]CXCL10 | 1.5 nM |
| K_i (Binding Affinity) | Radioligand Displacement | Human CXCR3 / [125I]CXCL11 | 3.2 nM |
| IC_50 (Functional) | Calcium Mobilization | Human CXCR3 / CXCL10 & 11 | ~7.0 nM |
| IC_50 (Functional) | Chemotaxis | Human H9 T-lymphoma cells | 3.9 – 18 nM |
| Apparent pA_2 | Murine Receptor Internalization | Murine CXCR3 / CXCL11 | 7.84 ± 0.14 |
| Apparent pA_2 | Murine GTPγS Binding | Murine CXCR3 / CXCL11 | 8.35 ± 0.04 |
IV. Self-Validating Experimental Protocols
To ensure data integrity and control for off-target artifacts, implement the following standardized protocols.
Protocol 1: Ex Vivo Murine CXCR3 Internalization Assay (PK/PD Validation)
This assay is critical for in vivo studies. Because NBI-74330 forms an active metabolite, measuring plasma drug levels is insufficient. This protocol uses receptor internalization as a functional readout of true systemic blockade[2].
Step-by-Step Methodology:
-
Dosing & Blood Collection: Administer NBI-74330 (e.g., 100 mg/kg s.c. or p.o.) to mice. At predetermined time points (e.g., 1h, 7h, 24h), collect whole blood into EDTA tubes.
-
Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma.
-
Cell Preparation: Utilize activated murine DO11.10 T-cells (which endogenously express high levels of CXCR3). Resuspend at
cells/mL in assay buffer (RPMI 1640 + 1% BSA). -
Ex Vivo Incubation: Incubate 50 µL of DO11.10 cells with 50 µL of the isolated murine plasma (containing NBI-74330 and its N-oxide metabolite) for 30 minutes at 37°C.
-
Agonist Challenge: Add recombinant murine CXCL11 (at its EC80 concentration, typically ~1-10 nM) to the mixture. Incubate for exactly 45 minutes at 37°C to induce receptor internalization.
-
Arrest & Stain: Halt internalization by rapidly cooling the plates on ice and adding ice-cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). Stain cells with a fluorophore-conjugated anti-mouse CXCR3 antibody (e.g., clone CXCR3-173) for 30 minutes on ice.
-
Flow Cytometry Analysis: Quantify surface CXCR3 expression.
-
Validation Control: Plasma from vehicle-treated mice spiked with known concentrations of NBI-74330 must be run in parallel to generate a standard curve. Complete prevention of CXCL11-induced internalization confirms functional target blockade.
-
Protocol 2: In Vitro Transwell Chemotaxis Assay with Specificity Controls
To prevent high-dose off-target toxicity from masquerading as efficacy, this protocol incorporates internal specificity controls[1][4].
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute NBI-74330 in 100% DMSO to a 10 mM stock. Dilute to working concentrations (1 nM to 300 nM) in chemotaxis buffer (RPMI + 0.1% BSA). Critical: Ensure final DMSO concentration is ≤0.1% across all wells.
-
Cell Pre-incubation: Harvest target cells (e.g., human H9 T-lymphoma cells or primary activated T-cells). Resuspend at
cells/mL. Pre-incubate cells with NBI-74330 or vehicle (0.1% DMSO) for 30 minutes at 37°C. -
Chamber Setup: Using a 5-µm pore polycarbonate Transwell system, add the chemoattractant to the lower chamber.
-
Test Well: CXCL11 (3 nM) + NBI-74330.
-
Off-Target Control Well: CXCL12 (10 nM) + NBI-74330 (Tests for CXCR4 cross-reactivity/toxicity).
-
Baseline Control Well: Buffer only.
-
-
Migration Phase: Add 100 µL of the pre-incubated cell suspension to the upper chamber. Incubate for 2 to 4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Remove the upper chambers. Quantify the cells that migrated into the lower chamber using a luminescent ATP viability assay (e.g., CellTiter-Glo) or flow cytometry counting beads.
-
Validation Logic: If NBI-74330 inhibits migration toward CXCL11 but also inhibits migration toward CXCL12, your dose is too high and is causing off-target cytoskeletal paralysis or toxicity. Reduce the dose immediately.
-
V. References
-
Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. British Journal of Pharmacology / PubMed Central (NIH).2
-
Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist. Journal of Pharmacology and Experimental Therapeutics / PubMed (NIH).1
-
CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Pharmacology / PubMed Central (NIH).3
-
CXCL10/CXCR3 axis facilitates the M2 polarization of macrophages in colorectal cancer via activating RAF. Cancer Cell International / PubMed Central (NIH).4
Sources
- 1. Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL10/CXCR3 axis facilitates the M2 polarization of macrophages in colorectal cancer via activating RAF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBI-74330 Stability & Handling
Status: Operational | Topic: Stability Optimization in Experimental Buffers | Compound Class: Small Molecule CXCR3 Antagonist
Executive Summary: The Stability-Solubility Paradox
NBI-74330 (MW: 605.58 g/mol ) is a potent, selective, non-peptide antagonist of the CXCR3 receptor . While chemically robust in solid form, its experimental "instability" is frequently a misdiagnosis of physical instability —specifically, rapid precipitation in aqueous buffers and adsorption to laboratory plastics due to its lipophilic quinazolinone-derived structure.
This guide provides field-validated protocols to maintain NBI-74330 in solution, ensuring reproducible
Troubleshooting Hub: Frequently Asked Questions
Q1: My IC50 values are shifting significantly between replicates. Is the compound degrading?
Diagnosis: Likely Adsorption or Micro-Precipitation , not chemical degradation. Technical Insight: NBI-74330 is highly hydrophobic. In standard polystyrene plates or reservoirs, the compound rapidly adsorbs to the container walls, reducing the effective concentration in the well. Furthermore, direct dilution from 100% DMSO to aqueous buffer (pH 7.4) often causes "invisible" micro-precipitation that scatters light and reduces bioavailability. Solution:
-
Material Change: Switch to Low-Binding (siliconized) tubes and pipette tips. Use glass vials for intermediate dilutions.
-
Protocol Adjustment: Do not dilute directly from 10 mM stock to 1 nM assay buffer. Use a Serial Dilution Bridge (see Protocol A).
Q2: Can I store working solutions (10 µM) at 4°C for next-day use?
Verdict: Strictly No. Reasoning: Even with co-solvents, thermodynamic solubility in PBS/HBSS is low. Over 12-24 hours, Ostwald ripening occurs, where micro-crystals grow into larger precipitates. Additionally, the pyridine moiety is susceptible to slow N-oxidation if left in oxygenated buffers under light. Standard: Prepare working solutions fresh (within 30 minutes of assay start). Discard unused aqueous dilutions.
Q3: The compound crashes out when I add it to my cell culture media. How do I fix this?
Diagnosis: The "Solubility Shock." Mechanistic Cause: The pyridine nitrogen (pKa ~5.2) is uncharged at physiological pH (7.4), maximizing hydrophobicity. Adding a high-concentration DMSO spike to media creates a local region of supersaturation that forces precipitation before mixing is complete. Solution:
-
Vortex-While-Pipetting: Create a turbulent environment during addition.
-
Carrier Protein: Ensure your buffer contains 0.1% BSA (Bovine Serum Albumin) before adding the drug. Albumin acts as a hydrophobic sink, stabilizing the monomeric drug in solution.
Validated Experimental Protocols
Protocol A: The "Solubility Bridge" Dilution Method
Prevents precipitation shock during in vitro assays (Calcium Flux/Binding).
| Step | Solution | Solvent System | Concentration | Handling Note |
| 1 | Master Stock | 100% DMSO | 10 mM | Store at -80°C. Desiccate before opening. |
| 2 | Sub-Stock | 100% DMSO | 100 µM | Prepare in Glass vial. |
| 3 | Intermediate | PBS + 0.5% BSA | 1 µM | Critical: Add DMSO stock to buffer while vortexing. |
| 4 | Assay Well | Media/Buffer | 1 nM - 100 nM | Final DMSO concentration < 0.1%. |
Protocol B: In Vivo Formulation (High Stability)
For PK/PD studies requiring high concentrations (up to 2.5 mg/mL).
Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
-
Dissolve NBI-74330 in DMSO (10% of final vol) until clear.
-
Add PEG300 (40% of final vol); vortex until mixed.
-
Add Tween-80 (5% of final vol); vortex.
-
Slowly add warm Saline (45% of final vol) while sonicating.
-
Result: A stable suspension/solution suitable for IP/SC injection.
-
Visualizing Stability Logic
Figure 1: The Solubility-Stability Cascade
This diagram illustrates the critical decision points where NBI-74330 stability is compromised and the corrective actions required.
Caption: Workflow for preventing physical instability. The "Red Path" represents the common error of direct aqueous dilution leading to precipitation. The "Green Path" utilizes intermediate steps and carrier proteins (BSA) to maintain solubility.
Quantitative Reference Data
| Parameter | Value | Stability Implication |
| Molecular Weight | 605.58 g/mol | Large, hydrophobic molecule prone to aggregation. |
| pKi (CXCR3) | 8.13 (approx 1.5 - 3.2 nM) | High potency means low concentrations are used; adsorption losses are percentage-wise catastrophic. |
| Solubility (DMSO) | ~30 mg/mL (50 mM) | Excellent organic solubility; use high-concentration stocks to minimize DMSO volume in final assay. |
| Solubility (Water) | Negligible | Requires carrier (BSA) or surfactant (Tween-80) for stability. |
| Metabolite | N-oxide | In vivo metabolism produces an N-oxide; in vitro stocks should be protected from strong oxidizers. |
References
-
Heise, C. E., et al. (2005).[1][2] "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist." Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[1]
-
Jopling, L. A., et al. (2007).[3] "Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay." British Journal of Pharmacology, 152(8), 1260-1271.
-
Medina, J. C., & Johnson, M. G. (2002).[4][5] "Synthesis and structure-activity relationships of CXCR3 antagonists." Bioorganic & Medicinal Chemistry Letters. (Cited in context of synthesis and stability).
-
MedChemExpress. "NBI-74330 Product Datasheet & Handling Instructions."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: NBI-74330 In Vivo Optimization
Topic: Dosage Adjustment & Protocol Optimization for NBI-74330 (CXCR3 Antagonist) Document ID: NBI-TECH-004 Last Updated: March 2, 2026[1]
Core Directive: Mechanism & Application
NBI-74330 is a potent, selective, non-peptide antagonist of the CXCR3 receptor .[1][2] It inhibits the binding of ligands CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC).[1]
Crucial Distinction: Unlike many chemokine antagonists that target CXCR4 (e.g., AMD3100), NBI-74330 is specific to CXCR3 .[1] It is primarily used to study T-helper 1 (Th1) cell recruitment in inflammation, atherosclerosis, and microglial activation in neuropathic pain.[1]
Mechanism of Action (MOA) Visualization
The following diagram illustrates the specific blockade point of NBI-74330 within the inflammatory cascade.
Figure 1: NBI-74330 competes with CXCL9/10/11 for the CXCR3 binding pocket, preventing downstream calcium mobilization and cell migration.[1][2][3]
Dosage Calculator & Scaling
WARNING: Do not simply apply a "mg/kg" dose from a mouse paper to a rat or dog study. Metabolic clearance rates differ significantly.[1]
Standard Reference Doses (Literature Validated)
| Species | Model Type | Route | Reference Dose | Frequency | Vehicle |
| Mouse | Atherosclerosis / Peritonitis | PO (Oral) | 100 mg/kg | QD (Once Daily) | Methylcellulose/Na-Docusate |
| Mouse | Systemic Inflammation | SC (Subcutaneous) | 100 mg/kg | QD | Methylcellulose/Na-Docusate |
| Rat | Neuropathic Pain (CCI) | i.t.[1][4] (Intrathecal) | 10 - 30 µg | Single or Repeated | Saline/DMSO (Low vol) |
| Rat | Systemic (Estimated) | PO | ~50 - 70 mg/kg | QD | Methylcellulose/Na-Docusate |
Allometric Scaling Formula
If you must adapt a dose for a new species (e.g., Hamster) based on Mouse data:
[1]Quick Conversion Factors (
-
Mouse (20g) to Rat (150g): Divide Mouse Dose by 2
-
Mouse (20g) to Human: Divide Mouse Dose by 12.3
Scientist's Note: For NBI-74330, systemic efficacy relies on high receptor occupancy (>80%).[1] In mice, 100 mg/kg PO achieves this due to the formation of an active N-oxide metabolite that extends the half-life.[1] If moving to a species that does not form this metabolite, you may need to increase dosing frequency to BID (Twice Daily).[1]
Formulation & Solubility Troubleshooting
The most common reason for experimental failure with NBI-74330 is poor bioavailability due to precipitation .[1] NBI-74330 is a hydrophobic solid.[1]
Recommended Vehicle Protocol (Suspension)
Best for Oral (PO) or Subcutaneous (SC) delivery in mice.[1]
-
Reagents:
-
Preparation:
-
Storage: Fresh preparation is recommended. If storing, keep at 4°C and re-sonicate before dosing.
Alternative Vehicle (Solution)
Best for Intrathecal (i.t.) or low-volume injections.[1]
-
Dilution: Dilute stock into sterile saline.
-
Limit: Ensure final DMSO concentration is <2% for intrathecal use to avoid neurotoxicity.
Formulation Decision Tree
Figure 2: Decision logic for selecting the appropriate vehicle based on administration route.
Frequently Asked Questions (FAQs)
Q1: I am using NBI-74330 for a cancer model (Glioma). The tumor isn't shrinking despite 100 mg/kg dosing.[1] Why? A: NBI-74330 is a mobilization and microenvironment modulator, not necessarily a direct cytotoxic agent.[1]
-
Check Vascularity: In solid tumors, drug penetration is limited.[1]
-
Mechanism Check: CXCR3 blockade reduces glioma cell invasion and recruitment of regulatory T cells (Tregs).[1] It may be cytostatic rather than cytotoxic.[1] Consider combining with a checkpoint inhibitor (PD-1/PD-L1) as NBI-74330 alters the immune landscape (Th1/Treg ratio).[1]
Q2: Can I autoclave the formulated suspension? A: NO. NBI-74330 is a small organic molecule.[1] Autoclaving can degrade the active pharmaceutical ingredient (API).[1] Sterilize the vehicle (Methylcellulose) by autoclaving before adding the drug, or use 0.22 µm filtration for DMSO stocks before dilution.[1] Note that suspensions cannot be sterile filtered.[1]
Q3: My mice are showing signs of sedation after Intrathecal injection. A: This is likely a vehicle effect, not the drug. If you are using >10% DMSO or a high volume (>10 µL) in a rat intrathecal space, you will cause neurotoxicity.[1] Switch to a lower concentration of NBI-74330 in the solution so you can inject a smaller volume (max 5-10 µL for rats, 2-5 µL for mice) with <2% DMSO.[1]
Q4: How do I validate that the drug is actually working in vivo? A: Ex Vivo Challenge Assay.
-
Collect plasma at T=2h.
-
Perform a flow cytometry assay on activated T-cells (DO11.10 or similar).[1]
-
If NBI-74330 is active, you will see inhibition of CXCR3 internalization compared to untreated plasma.[1][7]
References
-
Heise, C. E., et al. (2005). Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist.[1][3][5] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[1][3]
-
van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice.[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257.[1][3]
-
Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[1][4][8] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(10), 3418-3437.[1][8]
-
Walser, T. C., et al. (2006). Antagonism of CXCR3 inhibits lung metastasis in a murine model of metastatic breast cancer.[1] Cancer Research.[1] (Contextual support for CXCR3 antagonism in oncology).
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of NBI-74330 for CXCR3: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's specificity for its intended target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of NBI-74330, a potent CXCR3 antagonist, with other relevant compounds. We will delve into the experimental methodologies required to unequivocally demonstrate its specificity, explaining the rationale behind each step to ensure scientific integrity and reproducibility.
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses, making it a compelling target for therapeutic intervention in inflammatory diseases and cancer.[1][2] NBI-74330 has emerged as a potent and selective antagonist for this receptor.[3][4] This guide will provide the experimental framework to independently verify this claim.
Understanding the CXCR3 Signaling Axis
CXCR3 is activated by three primary interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[5] Upon ligand binding, CXCR3 couples primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). More critically for chemotaxis, Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be readily measured.[6] This signaling cascade culminates in the activation of downstream pathways that orchestrate cell migration.
Caption: Experimental workflow for validating the specificity of NBI-74330.
Radioligand Binding Assay
Rationale: This assay directly measures the ability of NBI-74330 to compete with a radiolabeled ligand for binding to CXCR3. It is the gold standard for determining a compound's binding affinity (Ki). [7][8] Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells stably expressing human CXCR3.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). [9] * Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11). [3] * Add increasing concentrations of NBI-74330 or a comparator compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid vacuum filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
Rationale: This functional assay measures the ability of NBI-74330 to block the increase in intracellular calcium triggered by CXCR3 activation. It provides a measure of the compound's functional potency (IC50). [10][11][12] Step-by-Step Protocol:
-
Cell Preparation:
-
Seed CXCR3-expressing cells (e.g., CHO-K1 or HEK293) into a 96- or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer containing probenecid. [10] * Incubate the plate to allow for dye de-esterification.
-
-
Assay Procedure:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading. [11][13] * Establish a baseline fluorescence reading.
-
Add varying concentrations of NBI-74330 and incubate for a defined period.
-
Stimulate the cells with a CXCR3 agonist (e.g., CXCL10 or CXCL11) at a concentration that elicits a submaximal response (EC80). [3] * Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of NBI-74330.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
Rationale: This assay assesses the ability of NBI-74330 to inhibit the directed migration of cells towards a chemoattractant, a key physiological function of CXCR3. [14][15][16] Step-by-Step Protocol:
-
Cell Preparation:
-
Use a cell line endogenously expressing CXCR3 (e.g., activated T cells) or a transfected cell line.
-
Resuspend the cells in a serum-free medium.
-
-
Transwell Migration Assay:
-
Place a Transwell insert with a porous membrane (e.g., 5 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add a CXCR3 agonist (e.g., CXCL11) as a chemoattractant.
-
In the upper chamber, add the cell suspension pre-incubated with varying concentrations of NBI-74330.
-
Incubate the plate to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the Transwell insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of NBI-74330.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Off-Target Screening
Rationale: To ensure the specificity of NBI-74330, it is crucial to screen it against a panel of other receptors, particularly other chemokine receptors (e.g., CXCR4, CCR7) and a broader panel of GPCRs, ion channels, and kinases. This helps to identify any potential off-target interactions that could lead to unforeseen side effects. [17][18][19] Approaches:
-
In Vitro Profiling: Utilize commercially available services that offer screening against a wide range of molecular targets.
-
Computational Modeling: Employ in silico methods to predict potential off-target interactions based on the chemical structure of NBI-74330. [20][21]
Conclusion
The validation of a small molecule's specificity is a multi-step process that requires a combination of robust experimental techniques. By following the methodologies outlined in this guide, researchers can confidently assess the specificity of NBI-74330 for CXCR3. The presented protocols for radioligand binding, calcium flux, and chemotaxis assays, coupled with comprehensive off-target screening, provide a self-validating system to ensure the integrity of preclinical data. This rigorous approach is paramount for the successful translation of promising compounds like NBI-74330 into future therapeutics.
References
-
Deshpande, M., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 3, 539454. [Link]
-
Zanella, D., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. [Link]
-
Meyer, E. A., et al. (2023). Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies. Journal of Medicinal Chemistry, 66(6), 4179–4196. [Link]
-
van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251–257. [Link]
-
Zhu, H., et al. (2023). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Immunology, 14, 1227318. [Link]
-
Wang, T., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 12(9-10), 517–525. [Link]
-
Cole, K. E., et al. (2001). CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. Immunology, 104(4), 377–385. [Link]
-
Heise, C. E., et al. (2008). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. British Journal of Pharmacology, 153(5), 974–984. [Link]
-
Levoye, A., et al. (2009). Identification and profiling of CXCR3–CXCR4 chemokine receptor heteromer complexes. EMBO reports, 10(11), 1264–1270. [Link]
-
Van Damme, J., et al. (2007). Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR. Cytokine, 38(1), 1–7. [Link]
-
Johnson, Z. L., et al. (2016). Small Molecule CXCR3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5251–5271. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
van Wanrooij, E. J., et al. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257. [Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Target Review. [Link]
-
Chemotaxis Assay. Bio-protocol. [Link]
-
Hillyer, P., et al. (2012). Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation. Proceedings of the National Academy of Sciences, 109(51), 20978-20983. [Link]
-
Emon, M. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15545. [Link]
-
Ahmad, S. F., et al. (2023). CXCR3 antagonist NBI-74330 mitigates joint inflammation in Collagen-Induced arthritis model in DBA/1J mice. International Immunopharmacology, 119, 110191. [Link]
-
Zhu, H., et al. (2023). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Immunology, 14, 1227318. [Link]
-
Trentin, L., et al. (1999). The chemokine receptor CXCR3 is expressed on malignant B cells and mediates chemotaxis. The Journal of Clinical Investigation, 104(2), 115–121. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
-
Donnelly, L. E., & Barnes, P. J. (2014). Designing small molecule CXCR3 antagonists. Expert Opinion on Drug Discovery, 9(12), 1435-1445. [Link]
-
An, W. F. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wijtmans, M., et al. (2015). Exploring the CXCR3 Chemokine Receptor with Small-Molecule Antagonists and Agonists. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
-
Van Vleet, T. R., et al. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Journal of Pharmacological and Toxicological Methods, 82, 1-12. [Link]
-
den Adel, M., et al. (2017). Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. Analytical and Bioanalytical Chemistry, 409(3), 771–780. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
-
Radioligand Binding Assay. The GPCR Workgroup. [Link]
-
Jing, J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Advancing GPCR Drug discovery through Allosteric Modulation. GEN. (2016, December 21). [Video]. YouTube. [Link]
-
Lee, S., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. Journal of Molecular Modeling, 28(8), 236. [Link]
-
Measuring GPCR Antagonist Affinity: Models, Pitfalls, and Practical Solutions. Dr. GPCR. (2026, February 26). [Video]. YouTube. [Link]
Sources
- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - THE GPCR WORKGROUP [gpcr.ut.ee]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 19. criver.com [criver.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Comprehensive Technical Guide: NBI-74330 Pharmacological Inhibition versus CXCR3 Genetic Ablation
Executive Summary
This guide provides a rigorous technical comparison between NBI-74330 , a potent small-molecule CXCR3 antagonist, and genetic knockout (KO) models. While genetic ablation serves as the gold standard for validating target dependency, it fails to recapitulate the temporal dynamics of therapeutic intervention. NBI-74330 offers a reversible, dose-dependent mechanism to study acute CXCR3 blockade, particularly relevant in atherosclerosis, neuropathic pain, and autoimmune pathologies.
Part 1: Mechanistic Distinction & Performance Profile
The Pharmacological Agent: NBI-74330
NBI-74330 (Neurocrine Biosciences) is a synthetic quinazolinone derivative.[1] Unlike simple competitive antagonists, NBI-74330 exhibits insurmountable antagonism , meaning it depresses the maximal response (
-
Mechanism: Non-competitive/Allosteric antagonism.
-
Binding Affinity (
): ~1.5 nM (CXCL10), ~3.2 nM (CXCL11).[3][4][5][6] -
Functional
: 7–18 nM (Calcium flux and Chemotaxis).[2][4] -
Selectivity: >1000-fold selective for CXCR3 over CXCR4, CCR7, and other GPCRs.
The Genetic Control: CXCR3 Knockout
Genetic ablation (CRISPR-Cas9 or Cre-LoxP) results in the total absence of the receptor protein throughout the organism's development (global KO) or in specific tissues (conditional KO).
-
Mechanism: Genomic deletion of Cxcr3 exons (typically exon 2 or 3).
-
Outcome: Permanent loss of function.
-
Caveat: Potential for developmental compensation (e.g., upregulation of CCR5 or other chemokine receptors) which can mask the phenotype seen in acute blockade.
Comparative Performance Matrix
| Feature | NBI-74330 (Pharmacological) | CXCR3 Genetic Knockout |
| Nature of Inhibition | Acute, Reversible | Chronic, Permanent |
| Binding Dynamics | Insurmountable (reduces | N/A (No receptor) |
| Temporal Control | High (Minutes to Hours) | None (Constitutive) or Slow (Inducible) |
| Systemic Exposure | Variable (PK dependent, | Absolute (0% expression) |
| Compensatory Mechanisms | Minimal (Acute window) | High (Developmental plasticity) |
| Therapeutic Relevance | High (Mimics drug treatment) | Low (Mimics genetic disease) |
| Key Application | Efficacy studies, Dose-ranging | Target validation, Specificity controls |
Part 2: Signaling Pathway & Inhibition Logic[5]
The following diagram illustrates the CXCR3 signaling cascade and the distinct intervention points of NBI-74330 versus Genetic KO.
Caption: Figure 1. CXCR3 Signaling Cascade. NBI-74330 allosterically inhibits the receptor preventing G-protein coupling, whereas Genetic KO eliminates the receptor entirely.
Part 3: Experimental Protocols
Protocol A: Pharmacological Validation (Calcium Flux Assay)
Objective: Determine the
-
Cell Preparation:
-
Harvest CXCR3+ cells (
cells/mL). -
Load cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 30 mins at 37°C.
-
Wash 2x to remove extracellular dye.
-
-
Antagonist Pre-incubation:
-
Plate cells into a 96-well black-wall plate.
-
Add NBI-74330 in a serial dilution (range: 0.1 nM to 1 µM).
-
Incubate for 15–20 minutes at Room Temperature (RT) to allow equilibrium binding. Crucial: Insufficient pre-incubation leads to underestimation of potency.
-
-
Agonist Challenge:
-
Prepare CXCL11 at its
concentration (typically ~1–5 nM). -
Inject agonist using an automated fluidics system (e.g., FLIPR).
-
-
Data Acquisition:
-
Record fluorescence (Ex 494nm / Em 516nm) for 120 seconds.
-
Analysis: Calculate % inhibition relative to Vehicle (DMSO) control. Plot log[inhibitor] vs. response to derive
.
-
Protocol B: Genetic KO Verification (Flow Cytometry)
Objective: Confirm total loss of CXCR3 surface expression in KO lines. System: Splenocytes or CRISPR-edited cell lines.
-
Staining:
-
Isolate cells and wash in FACS buffer (PBS + 1% BSA).
-
Block Fc receptors with anti-CD16/32 (10 mins, 4°C).
-
Stain with Anti-Mouse CXCR3-APC (Clone CXCR3-173) or Anti-Human CXCR3 (Clone G025H7).
-
Include a FMO (Fluorescence Minus One) control and a Wild-Type (WT) control.
-
-
Acquisition:
-
Acquire >10,000 events on a flow cytometer.
-
-
Validation Criteria:
-
WT: Distinct positive population shift vs. FMO.
-
KO: Signal must overlap perfectly with FMO. Any shift indicates incomplete knockout or heterozygosity.
-
Part 4: Decision Framework (Workflow)
When should you use NBI-74330 versus a KO model? Use the logic flow below.
Caption: Figure 2. Experimental Decision Matrix. Select the model based on whether the hypothesis concerns fundamental biology (KO) or therapeutic intervention (NBI-74330).
References
-
Heise, C. E., et al. (2005). Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist.[2] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[4] Link
-
Jopling, L. A., et al. (2007). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay.[7] British Journal of Pharmacology, 152(8), 1260-1271. Link
-
van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257. Link
-
Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness.[8][9] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(10), 3418-3437.[8] Link
-
MedChemExpress. NBI-74330 Product Datasheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. imrpress.com [imrpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
NBI-74330 Selectivity and Cross-Reactivity Profile: A Comprehensive Comparison Guide for Chemokine Receptor Antagonists
Executive Summary & Rationale
In the landscape of targeted immunotherapy and inflammatory disease management, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical node for modulating T-cell and macrophage migration. However, the structural homology among G protein-coupled receptors (GPCRs) often leads to unintended cross-reactivity, resulting in off-target immunosuppression or heterologous receptor desensitization.
This guide provides an objective, data-driven comparison of NBI-74330 , a potent, non-peptidergic CXCR3 antagonist, against other leading chemokine receptor modulators. By examining its selectivity profile, binding kinetics, and lack of cross-reactivity with closely related receptors (such as CXCR4 and CCR5), researchers can better evaluate NBI-74330's utility in preclinical models of atherosclerosis, neuropathic pain, and autoimmune disorders.
Comparative Selectivity Profile
NBI-74330 demonstrates exceptional affinity for CXCR3, effectively inhibiting the binding of endogenous ligands CXCL10 and CXCL11. Unlike broad-spectrum antagonists, NBI-74330 maintains a strict selectivity profile, ensuring that off-target chemokine gradients remain undisturbed[1].
Quantitative Comparison of Chemokine Antagonists
The following table summarizes the binding affinities (
| Compound | Primary Target(s) | Target Affinity ( | Cross-Reactivity / Off-Target Profile |
| NBI-74330 | CXCR3 | Highly Selective: No significant effect on CXCR4, CCR5, or CCR7-mediated chemotaxis. | |
| AMG 487 | CXCR3 | Selective: Exhibits approximately 5-fold lower affinity for CXCR3 compared to NBI-74330. | |
| TAK-779 | CCR5 / CXCR3 | Dual Antagonist: Significant cross-reactivity; blocks both murine CCR5 and CXCR3 pathways. | |
| AMD3100 | CXCR4 | Selective: Potent CXCR4 antagonist with no observed cross-reactivity at the CXCR3 receptor. | |
| NVP-CXCR2-20 | CXCR2 | Selective: Distinct pathway modulation; frequently used alongside NBI-74330 in comparative pain models. |
Mechanistic Insights: Homologous vs. Heterologous Regulation
The true value of a selective antagonist lies in its ability to avoid heterologous desensitization . In complex inflammatory microenvironments (e.g., rheumatoid arthritis synovial fluid), chemokine receptors frequently form heterodimers, such as CXCR3-CCR5 complexes.
When an agonist (e.g., PS372424) binds to CXCR3, it can induce cross-phosphorylation and desensitize both CXCR4 and CCR5, broadly halting cell migration[4]. In contrast, NBI-74330 acts strictly as an antagonist. It blocks CXCL11-induced calcium mobilization and chemotaxis without triggering the internalization or desensitization of adjacent CCR5 or CXCR4 receptors[4]. This ensures that essential immune surveillance mediated by other chemokine pathways remains intact.
CXCR3 signaling blockade by NBI-74330 preventing calcium flux and T-cell chemotaxis.
Experimental Methodologies for Validating Selectivity
To objectively verify the cross-reactivity profile of NBI-74330, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality and internal controls to isolate receptor-specific variables.
Protocol A: Radioligand Displacement Assay (Receptor Affinity)
Purpose: To determine the pure binding affinity (
Causality & Validation: We utilize isolated membrane fractions from transfected CHO cells rather than whole cells. This prevents endogenous receptor crosstalk and active receptor internalization from skewing the binding kinetics. The addition of GTPγS is critical; it uncouples the G-proteins from the receptor, ensuring the assay measures pure antagonist affinity rather than functional efficacy[3].
Step-by-Step Workflow:
-
Membrane Preparation: Resuspend CXCR3-CHO cell membrane fractions in assay buffer (50 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 1 mM CaCl2, pH 7.2)[5].
-
Ligand Competition: In a 96-well plate, combine 25 µL of unlabeled NBI-74330 (concentration gradient from 0.1 nM to 10 µM) with 25 µL of radiolabeled [125I]-CXCL11 (constant concentration at its
). -
Incubation: Incubate the mixture at room temperature for 90 minutes to reach equilibrium.
-
Filtration & Readout: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash extensively to remove unbound radioligand, and quantify bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux Assay (Functional Cross-Reactivity)
Purpose: To confirm that NBI-74330 does not functionally antagonize off-target receptors (CXCR4, CCR5) during active ligand gradients.
Causality & Validation: This assay acts as a self-validating system by incorporating positive control antagonists. If NBI-74330 fails to block CXCL12 (CXCR4 ligand), we must prove the assay is sensitive enough to detect CXCR4 blockade. Therefore, AMD3100 is run in parallel as a positive control. If AMD3100 blocks the signal but NBI-74330 does not, it definitively proves NBI-74330's lack of cross-reactivity[4].
Step-by-Step Workflow:
-
Cell Seeding: Plate human T-cells (or multi-transfected RBL cells expressing CXCR3, CXCR4, and CCR5) at 50,000 cells/well in a 384-well black-wall plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Antagonist Pre-incubation: Add NBI-74330 (1 µM) to the test wells. Add AMD3100 (1 µM) to the CXCR4 positive control wells. Incubate for 30 minutes.
-
Orthogonal Ligand Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject
concentrations of specific chemokines: CXCL11 (for CXCR3), CXCL12 (for CXCR4), and CCL5 (for CCR5)[1],.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Kinetic Readout: Measure fluorescence continuously for 3 minutes post-injection. NBI-74330 should completely flatten the curve for CXCL11, while the curves for CXCL12 and CCL5 should remain identical to vehicle controls.
High-throughput functional assay workflow for assessing chemokine receptor cross-reactivity.
In Vivo Pharmacodynamics & Target Specificity
The selectivity of NBI-74330 extends robustly into in vivo models. Pharmacokinetic analyses reveal that upon administration, NBI-74330 forms an N-oxide metabolite that retains specific CXCR3 antagonist activity, prolonging its therapeutic window without broadening its receptor target profile[3].
In murine models of neuropathic pain (chronic constriction injury), repeated administration of NBI-74330 explicitly attenuated mechanical and thermal hypersensitivity by reducing spinal levels of pronociceptive chemokines (CXCL4, CXCL9, CXCL10)[6]. Crucially, because it does not cross-react with CCR5 or CXCR4, it achieves this localized anti-inflammatory effect without inducing systemic immunosuppression or hampering the host's ability to respond to unrelated pathogenic invasions[7].
References
-
Proceedings of the National Academy of Sciences (PNAS). "Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation". URL:[Link]
-
MDPI - International Journal of Molecular Sciences. "Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study". URL:[Link]
-
British Journal of Pharmacology (via PubMed Central). "Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay". URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (+/-)-NBI 74330 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
A Head-to-Head Comparison of Novel Small Molecule Inhibitors for Congenital Adrenal Hyperplasia: Crinecerfont (NBI-74330) vs. Tildacerfont
This guide provides an in-depth, objective comparison of two leading small molecule inhibitors in late-stage clinical development for the treatment of classic congenital adrenal hyperplasia (CAH): crinecerfont (formerly NBI-74330) and tildacerfont. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their mechanisms of action, comparative clinical efficacy based on available data, and the experimental frameworks used to evaluate them.
The Unmet Need in Congenital Adrenal Hyperplasia: Beyond Glucocorticoid Replacement
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes required for adrenal steroidogenesis.[1][2][3] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency.[1][4] The resulting cortisol deficiency disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory overproduction of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5] This chronic elevation of ACTH causes hyperplasia of the adrenal cortex and shunts steroid precursors towards the androgen synthesis pathway, resulting in excessive production of androgens.[6][7]
For decades, the standard of care for CAH has been lifelong treatment with high-dose glucocorticoids to both replace cortisol and suppress excess ACTH and androgen production.[8][9] However, this approach is a double-edged sword. The supraphysiologic doses of glucocorticoids required to control hyperandrogenism are often associated with significant long-term complications, including Cushingoid features, metabolic syndrome, reduced bone density, and impaired growth in children.[6][9] This creates a significant unmet medical need for therapies that can effectively control androgen excess while minimizing the burden of glucocorticoid-related side effects.
A Novel Therapeutic Strategy: Targeting the CRF1 Receptor
A promising new therapeutic approach aims to address the root of ACTH overproduction by targeting the corticotropin-releasing factor (CRF) type 1 receptor (CRF1) in the pituitary gland.[10][11] CRF, released from the hypothalamus, is a primary regulator of the HPA axis and stimulates the synthesis and release of ACTH.[12][13] By selectively blocking the CRF1 receptor, small molecule antagonists can reduce ACTH secretion, thereby decreasing the downstream adrenal production of androgens.[13][14][15][16] This mechanism offers the potential to normalize androgen levels and allow for a reduction in glucocorticoid dosage to more physiologic replacement levels.[6][17]
Caption: The HPA axis in CAH and the site of action for CRF1 receptor antagonists.
Head-to-Head Comparison: Crinecerfont vs. Tildacerfont
Crinecerfont (Neurocrine Biosciences) and tildacerfont (Spruce Biosciences) are both orally available, selective, non-steroidal small molecule antagonists of the CRF1 receptor.[6][14][18] Both have been investigated in extensive clinical trial programs for the treatment of classic CAH.
Pharmacological and Pharmacokinetic Profile
| Feature | Crinecerfont (NBI-74330) | Tildacerfont (SPR001) |
| Mechanism of Action | Selective CRF1 receptor antagonist.[14][15] | Selective CRF1 receptor antagonist.[6][13] |
| Administration | Oral, twice daily (capsule or solution).[19][20] | Oral, once daily (tablet).[6][21] |
| Metabolism | Primarily by CYP3A4.[22] | Metabolized by CYP3A4.[6] |
| Protein Binding | ≥99.9%.[22] | Data not specified in search results. |
| Half-life | ~14 hours.[22] | Data not specified in search results. |
Clinical Efficacy
Both crinecerfont and tildacerfont have demonstrated the ability to significantly reduce key hormone biomarkers associated with CAH and, in the case of crinecerfont's Phase 3 trials, to enable a reduction in glucocorticoid dosage.
| Efficacy Endpoint | Crinecerfont (NBI-74330) | Tildacerfont (SPR001) |
| Androstenedione (A4) Reduction | Phase 3 (Adults): Statistically significant reduction in A4 from baseline at week 4.[23] Phase 3 (Pediatrics): Superior to placebo in reducing elevated androstenedione levels.[17] | Phase 2: Mean maximum reduction of 79% in patients with poor disease control.[18] 40% of patients with poor disease control achieved normalization of A4 levels.[18][24] |
| 17-OHP Reduction | Phase 2 (Adolescents): 69% reduction.[23] | Phase 2: Mean maximum reduction of 80% in patients with poor disease control.[18] |
| ACTH Reduction | Phase 2 (Adolescents): 57% reduction.[23] | Phase 2: Mean maximum reduction of 84% in patients with poor disease control.[18] 60% of patients with poor disease control achieved normalization of ACTH levels.[18][24] |
| Glucocorticoid (GC) Dose Reduction | Phase 3 (Adults): Mean placebo-adjusted reduction of 27.3% from baseline while maintaining androgen control.[23] Phase 3 (Pediatrics): Associated with a decrease in the glucocorticoid dose from supraphysiologic to physiologic levels while androstenedione control was maintained.[17] | Phase 2b (CAHmelia-204): Designed to assess the ability of tildacerfont to reduce glucocorticoid usage in patients with good disease control.[18][25] |
| Clinical Development Status | FDA approved.[9][26] | In Phase 2 clinical development for CAH.[27] |
Safety and Tolerability
-
Crinecerfont: In clinical trials, the most common adverse events reported were headache, pyrexia, and vomiting.[17] A hypersensitivity reaction has also been noted.[11]
-
Tildacerfont: Phase 1 and 2 studies have shown that tildacerfont was generally safe and well-tolerated.[6]
Experimental Protocol: Evaluating a CRF1 Receptor Antagonist in a Phase 3 Clinical Trial for CAH
The following is a generalized, representative protocol for a pivotal clinical trial designed to assess the efficacy and safety of a novel CRF1 receptor antagonist in patients with classic CAH, based on the designs of the CAHtalyst and CAHmelia studies.[17][18][20][25][28]
Objective: To evaluate the efficacy of the investigational drug compared to placebo in reducing androstenedione levels and/or enabling a reduction in daily glucocorticoid dose while maintaining androgen control.
Methodology:
-
Patient Screening and Enrollment:
-
Recruit patients with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
-
Establish baseline hormone levels (androstenedione, 17-OHP, ACTH) and daily glucocorticoid dose.
-
Inclusion criteria may specify elevated androgen levels at baseline.[20]
-
Obtain informed consent.
-
-
Randomization and Blinding:
-
Randomize eligible participants in a double-blind manner to receive either the investigational drug or a matching placebo, typically in a 2:1 ratio.[17]
-
-
Treatment Period:
-
Stable GC Dose Period (e.g., 4 weeks): Administer the investigational drug or placebo while maintaining the patient's stable baseline glucocorticoid regimen. The primary efficacy endpoint is often assessed at the end of this period.[17]
-
GC Dose Reduction Period (e.g., up to 24-28 weeks): Following the initial period, attempt to gradually reduce the patient's glucocorticoid dose to a target physiologic level, provided that androgen levels remain controlled.[17]
-
Administer the study drug at a fixed dose (e.g., twice daily for crinecerfont, once daily for tildacerfont).
-
-
Efficacy Assessments:
-
Primary Endpoint: Change in androstenedione level from baseline to the end of the stable GC dose period (e.g., week 4).[17]
-
Key Secondary Endpoints:
-
Percent change in daily glucocorticoid dose from baseline to the end of the treatment period, while maintaining androgen control.[17]
-
Proportion of patients achieving a specified reduction in glucocorticoid dose.
-
Changes in other key biomarkers (e.g., 17-OHP, ACTH) from baseline.
-
-
-
Safety Monitoring:
-
Monitor for adverse events throughout the study.
-
Conduct regular clinical laboratory tests, vital sign measurements, and physical examinations.
-
-
Open-Label Extension:
Caption: Generalized workflow for a pivotal CAH clinical trial.
Expert Insights and Future Perspectives
The development of CRF1 receptor antagonists, crinecerfont and tildacerfont, represents a paradigm shift in the management of classic CAH.[11] For the first time, clinicians have a therapeutic option that targets the upstream driver of adrenal androgen excess, rather than relying solely on the suppressive effects of supraphysiologic glucocorticoids.[9]
Key Differentiators and Considerations:
-
Clinical Validation: Crinecerfont has successfully completed Phase 3 trials in both adult and pediatric populations, leading to its recent FDA approval.[17][23][26] This provides a higher level of evidence for its efficacy and safety profile compared to tildacerfont, which is currently in earlier stages of clinical development.
-
Dosing Regimen: The twice-daily dosing of crinecerfont versus the once-daily regimen of tildacerfont may be a factor in patient adherence and preference, although clinical implications of this difference are yet to be fully elucidated.
-
Data Robustness: The crinecerfont clinical program is noted as the largest ever for a classic CAH treatment, providing a robust dataset on its effects across a broad patient population.[29]
The successful clinical development of crinecerfont validates the CRF1 receptor as a therapeutic target in CAH. The data from both crinecerfont and tildacerfont trials demonstrate a consistent and clinically meaningful reduction in the hormonal biomarkers that are central to the pathophysiology of CAH. The ability to reduce the glucocorticoid burden is a significant advancement that could mitigate the long-term comorbidities associated with the current standard of care.
Looking ahead, the long-term benefits of this new class of drugs on final height in children, metabolic health, fertility, and overall quality of life will be critical areas of post-market surveillance and ongoing research. The availability of these targeted therapies heralds a new era in the management of congenital adrenal hyperplasia, offering the promise of improved hormonal control with a reduced iatrogenic burden.
References
- Crinecerfont: Uses, Side Effects & Dosage. (2025, July 1). Healio.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use CRENESSITY safely and ef.
- Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results
- Tildacerfont: A New Frontier in the Treatment of Hypercortisolism. (2024, April 29). ChemicalBook.
- Tildacerfont Evaluated in Two Phase 2 Open-Label Studies in Adults with Classic Congenital Adrenal Hyperplasia. Endocrine News.
- Crinecerfont – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes. (2016, March 29). Frontiers.
- Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions. (2016, July 20). PMC.
- Physiology, Adrenocorticotropic Hormone (ACTH). (2025, December 1).
- What is Crinecerfont used for?. (2024, June 27).
- Congenital Adrenal Hyperplasia. Johns Hopkins Medicine.
- ACTH Regulation of Adrenal SR-B1. (2016, May 13). PMC - NIH.
- MOA. CRENESSITY® (crinecerfont) HCP.
- ACTH Regul
- Genetics and Pathophysiology of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency. (2025, January 21). The Journal of Clinical Endocrinology & Metabolism | Oxford Academic.
- Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management. (2022, February 15). Endocrine Reviews | Oxford Academic.
- Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more.
- Congenital Adrenal Hyperplasia-Current Insights in Pathophysiology, Diagnostics, and Management. (2022, January 12). PubMed.
- Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia. (2024, August 8). PubMed.
- Congenital Adrenal Hyperplasia. (2025, January 27).
- NCT05370521 | A Study of Safety and Efficacy of Tildacerfont in Females With Polycystic Ovary Syndrome and Elevated Adrenal Androgens. ClinicalTrials.gov.
- Tildacerfont by Spruce Biosciences for Congenital Adrenal Hyperplasia (Adrenogenital Syndrome): Likelihood of Approval. (2024, December 4). Pharmaceutical Technology.
- The FDA Approval Journey of Crinecerfont for CAH. (2025, February 20). WebMD.
- Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study). (2025, March 25). ClinicalTrials.Veeva.
- Spruce Biosciences Presents Phase 1 and 2 Data for Tildacerfont in Adults with Congenital Adrenal Hyperplasia from Endocrine Society's 2021 Annual Meeting. (2021, March 17).
- Clinical Inform
- Study Details | NCT04457336 | A Ph2b to Evaluate Clinical Efficacy and Safety of Tildacerfont in Adult CAH. ClinicalTrials.gov.
- Developing Small Molecule Compound to Manage Rare Disease Classic Congenital Adrenal Hyperplasia with Javier Szwarcberg Spruce Biosciences. (2022, June 27).
- Definition of tildacerfont.
- Study Details | NCT04544410 | A Ph2b to Evaluate Tildacerfont in the Reduction of Glucocorticoid Steroid Doses in Adult CAH. ClinicalTrials.gov.
- Novel treatments for congenital adrenal hyperplasia. PMC - NIH.
- Crinecerfont for Classic Adrenal Hyperplasia. (2025, February 20). WebMD.
- After decades with only one option, new therapies emerge for congenital adrenal hyperplasia. (2025, April 18). Healio.
- Spruce Biosciences Presents Phase 1 and 2 Data for Tildacerfont in Adults with Congenital Adrenal Hyperplasia
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Congenital Adrenal Hyperplasia-Current Insights in Pathophysiology, Diagnostics, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Novel treatments for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. After decades with only one option, new therapies emerge for congenital adrenal hyperplasia [healio.com]
- 10. What is Crinecerfont used for? [synapse.patsnap.com]
- 11. crenessity.com [crenessity.com]
- 12. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 13. Facebook [cancer.gov]
- 14. Crinecerfont: Uses, Side Effects & Dosage | Healio [healio.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Empowered Patient Podcast: Developing Small Molecule Compound to Manage Rare Disease Classic Congenital Adrenal Hyperplasia with Javier Szwarcberg Spruce Biosciences [empoweredpatientradio.com]
- 17. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spruce Biosciences Presents Phase 1 and 2 Data for Tildacerfont in Adults with Congenital Adrenal Hyperplasia from Endocrine Society’s 2021 Annual Meeting | Spruce Biosciences [investors.sprucebio.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 24. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Crinecerfont for Classic Adrenal Hyperplasia [webmd.com]
- 27. Tildacerfont by Spruce Biosciences for Congenital Adrenal Hyperplasia (Adrenogenital Syndrome): Likelihood of Approval [pharmaceutical-technology.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. crenessity.com [crenessity.com]
In Vivo Validation of NBI-74330: A Comparative Guide to CXCR3 Antagonism
As drug development increasingly targets chemokine networks to modulate immune responses, the chemokine receptor CXCR3 has emerged as a critical node in inflammatory diseases, including atherosclerosis, autoimmune disorders, and neuropathic pain. CXCR3 is activated by three interferon-inducible ligands: CXCL9, CXCL10, and CXCL11. Blocking this axis in vivo requires molecules with exceptional affinity, high selectivity, and favorable pharmacokinetic stability.
NBI-74330 is a potent, non-peptidergic small-molecule antagonist of CXCR3. From an application standpoint, validating such an antagonist in vivo requires a rigorous understanding of its receptor occupancy and formulation chemistry. This guide provides a comprehensive comparison of NBI-74330 against alternative antagonists and details a self-validating in vivo protocol for evaluating its therapeutic efficacy.
Figure 1: NBI-74330 mechanism blocking CXCR3-mediated calcium mobilization and migration.
Comparative Analysis: NBI-74330 vs. AMG 487
When selecting a CXCR3 antagonist for in vivo disease models, researchers frequently compare NBI-74330 with AMG 487. While both are small-molecule antagonists, their binding kinetics and developmental trajectories differ significantly.
Table 1: Pharmacological Comparison of CXCR3 Antagonists
| Parameter | NBI-74330 | AMG 487 |
| Target Receptor | CXCR3 | CXCR3 |
| Binding Affinity (Ki / IC50) | CXCL10 Ki: 1.5 nMCXCL11 Ki: 3.2 nM | CXCL10 IC50: 8.0 nMCXCL11 IC50: 8.2 nM |
| Calcium Mobilization IC50 | 7.0 nM | 5.0 nM |
| Typical In Vivo Dose | 100 mg/kg (s.c., daily) | 5 - 30 mg/kg (s.c. or i.p., bid) |
| Primary Validated Models | Atherosclerosis (LDLr-/-), Neuropathic pain | Tumor metastasis, Lung inflammation |
| Clinical Status | Preclinical research tool | Withdrawn (Phase II, Psoriasis) |
Causality in Model Selection: Why choose NBI-74330 for chronic inflammatory models like atherosclerosis? Although AMG 487 advanced further in clinical trials before being withdrawn for lack of efficacy (), NBI-74330 exhibits a superior binding affinity for CXCL10 (Ki ~1.5 nM vs. 8.0 nM) (). In the atherosclerotic microenvironment, where CXCL10 is highly upregulated by macrophage-derived interferon-gamma, the tighter binding kinetics of NBI-74330 provide a more resilient blockade against localized chemokine bursts.
In Vivo Validation Protocol: The Atherosclerosis Model
To objectively validate NBI-74330's performance, we utilize the LDL receptor-deficient (LDLr-/-) mouse model of diet-induced atherosclerosis. Plaque progression in this model is heavily dependent on the migration of CXCR3+ effector T cells and macrophages, making it the perfect system to test in vivo efficacy.
Figure 2: In vivo experimental workflow for validating NBI-74330 in LDLr-/- atherosclerosis models.
Step-by-Step Methodology & Causality
1. Formulation Preparation
-
Protocol: Suspend NBI-74330 in a vehicle consisting of 1% Sodium Docusate and 0.5% 400Cp Methylcellulose.
-
Causality: NBI-74330 is highly lipophilic. Methylcellulose acts as a viscosity-enhancing suspending agent, preventing the drug from settling out of solution. Sodium Docusate, an anionic surfactant, reduces the interfacial tension between the hydrophobic drug particles and the aqueous medium. This specific combination ensures uniform dispersion, which is critical for consistent subcutaneous (s.c.) absorption and avoiding erratic plasma spikes.
2. Dosing Regimen & Disease Induction
-
Protocol: Place LDLr-/- mice on a Western diet. Concurrently, administer NBI-74330 at 100 mg/kg via daily subcutaneous injections for the duration of the feeding (e.g., 6-12 weeks).
-
Causality: Pharmacokinetic LC-MS/MS profiling indicates that this specific dose maintains a trough serum concentration of approximately 1 μM. Given the drug's Ki of ~1.5 nM, a 1 μM serum concentration provides a >600-fold molar excess. This massive stoichiometric advantage is required to ensure 100% receptor occupancy throughout the 24-hour dosing interval, fully neutralizing the high local concentrations of chemokines in the plaque.
3. Self-Validating Checkpoint: Ex Vivo Migration Assay
-
Protocol: Before terminating the study for plaque morphometry, isolate peritoneal cells via a thioglycollate challenge. Perform a Boyden chamber chemotaxis assay using CXCL10 as the chemoattractant.
-
Causality: A robust protocol must be a self-validating system. If the in vivo blockade is successful, the isolated cells from treated mice will fail to migrate toward CXCL10 ex vivo, while their migration toward a general, non-CXCR3 chemoattractant (like fMLP) must remain intact. This internal control proves that any observed reduction in plaque size is mechanistically linked to targeted CXCR3 antagonism, rather than off-target cytotoxicity or general immune suppression.
4. Phenotypic Readout: Plaque Morphometry
-
Protocol: Harvest the aortic root, section, and stain with Oil Red O. Quantify the lesion area and perform immunohistochemistry for CD4+ T cells and macrophages.
Quantitative Efficacy Data
The therapeutic efficacy of NBI-74330 in the LDLr-/- model demonstrates profound disease modification, confirming its utility as a potent in vivo tool ().
Table 2: In Vivo Efficacy of NBI-74330 in LDLr-/- Mice
| Experimental Readout | Control (Vehicle) | NBI-74330 Treated (100 mg/kg) | Biological Significance |
| Serum Concentration | 0 μM | ~1.0 μM | Exceeds Ki by >600x, ensuring full receptor blockade |
| CD4+ T Cell Migration | Baseline (100%) | Significantly Reduced | Blocks effector cell recruitment to inflammatory sites |
| Atherosclerotic Lesion Size | Baseline (100%) | Attenuated | Demonstrates direct anti-atherogenic efficacy |
| Regulatory T Cells (Lesion) | Baseline | Enriched | Shifts the microenvironment towards an anti-inflammatory state |
By employing a rigorously formulated suspension and a self-validating experimental design, researchers can achieve complete CXCR3 receptor blockade. NBI-74330 remains a premier pharmacological tool for dissecting chemokine biology in vivo, offering reliable, reproducible insights into chronic inflammation and neuropathic pain pathways ().
References
-
Title: CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor-Deficient Mice Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]
-
Title: Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - evidence from in vivo and in vitro studies Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]
-
Title: AMG 487 - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
Safety Operating Guide
Quantitative Physicochemical Profile
As a Senior Application Scientist, I approach laboratory operations with the philosophy that the lifecycle of a high-affinity pharmacological agent does not end at data acquisition; it ends with safe, validated environmental remediation.
NBI-74330 is a highly potent, selective, and non-peptidergic antagonist of the chemokine receptor CXCR3[1]. Because it profoundly alters immune cell trafficking—specifically the migration of T-cells and macrophages—improper handling or disposal poses significant risks to both operator safety and environmental integrity[2]. This guide provides drug development professionals with a comprehensive, self-validating framework for the operational preparation and terminal disposal of NBI-74330.
To design effective handling and disposal protocols, we must first understand the physical and chemical boundaries of the molecule. The table below synthesizes the critical quantitative data required for logistical planning[1],[3],.
| Parameter | Value | Operational Implication |
| Chemical Formula | C32H27F4N5O3 | Contains stable C-F bonds and nitrogenous rings; requires high-temp incineration to destroy. |
| Molecular Weight | 605.58 g/mol | Used for precise molarity calculations during stock prep. |
| Target Affinity (Ki) | 1.5 - 3.6 nM (CXCR3) | Extremely potent; requires strict PPE to prevent accidental biological exposure[1],[3]. |
| Solubility | DMSO | Hydrophobic; requires organic solvents for initial dissolution; insoluble in water[3]. |
| Storage Temperature | -20°C | Must be kept frozen to prevent degradation; protect from moisture and light[3]. |
Mechanistic Pathway & Biological Risk
Understanding the causality behind NBI-74330's biological activity is essential for grasping why its disposal must be rigorously controlled. NBI-74330 competitively blocks the binding of chemokines (CXCL9, CXCL10, CXCL11) to the CXCR3 receptor[1]. By doing so, it halts downstream G-protein activation (measured via GTPγS binding) and subsequent calcium mobilization, effectively paralyzing the chemotactic response of effector immune cells[1],[2].
Mechanistic pathway of NBI-74330 inhibiting CXCR3-mediated chemotaxis.
Operational Plan: Reconstitution & In Vivo Formulation
To ensure experimental reproducibility, the preparation of NBI-74330 must be treated as a self-validating system.
Step-by-Step Methodology: In Vivo Suspension Preparation For animal models (e.g., atherosclerosis or neuropathic pain models), NBI-74330 is typically administered subcutaneously at doses around 100 mg/kg to achieve a ~1 μM serum concentration[1],[2]. Because it is highly hydrophobic, it cannot be injected in aqueous buffers.
-
Weighing: Weigh the lyophilized NBI-74330 powder inside a Class II Biological Safety Cabinet (BSC) or ventilated balance enclosure. Causality: This prevents the inhalation of aerosolized API dust, which could inadvertently suppress the operator's localized immune responses.
-
Wetting: Add 1% Sodium Docusate (Na Doc) to the powder. Causality: Sodium Docusate acts as a potent surfactant, lowering the surface tension of the hydrophobic powder and allowing it to interface with an aqueous vehicle[1].
-
Suspension: Slowly add 0.5% 400Cp Methylcellulose while vortexing. Causality: Methylcellulose acts as a viscosity-modifying agent. It prevents the NBI-74330 particles from rapidly settling out of the suspension, ensuring that the syringe draws a uniform dose for every animal[1].
-
Validation: Hold the suspension against a light source. A properly formulated microsuspension will appear uniformly milky without large, visible aggregates settling at the bottom.
Proper Disposal Procedures & Environmental Remediation
According to standard Safety Data Sheet (SDS) guidelines for fluorinated, nitrogen-rich pharmacological agents, NBI-74330 must never be emptied into municipal drains or water courses[4].
Step-by-Step Methodology: Terminal Disposal
-
Segregation: Collect all unused NBI-74330, including DMSO stock solutions and contaminated solid waste (pipette tips, microcentrifuge tubes, and empty amber vials), into a designated, leak-proof hazardous waste container labeled "Toxic Organic Waste - Fluorinated"[4].
-
Solvent Dissolution (For Solids): If disposing of bulk raw powder, dissolve the material in a highly combustible solvent (e.g., ethanol or methanol) before transferring it to the liquid waste stream. Causality: Solid powders can aerosolize during waste transit. Dissolving them in a combustible solvent ensures the API is locked in a liquid matrix that acts as an excellent fuel source for the incinerator.
-
High-Temperature Incineration: Transfer the waste to an approved Environmental Health and Safety (EHS) disposal plant. The facility must use a chemical incinerator equipped with an afterburner and an effluent scrubber[4]. Causality: Under fire conditions, NBI-74330 decomposes to emit highly toxic fumes, specifically hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[4]. The afterburner ensures complete combustion of the carbon skeleton, while the alkaline scrubber chemically neutralizes the acidic HF and NOx gases before they can enter the atmosphere.
-
Validation: Log the exact volume and estimated API concentration of the waste transferred to EHS. Reconcile this against your initial inventory to ensure 100% of the compound is accounted for.
Self-validating disposal and neutralization workflow for NBI-74330.
Spill Management & Decontamination
In the event of an accidental spill of an NBI-74330 solution:
-
Containment: Evacuate non-essential personnel and don full PPE (nitrile gloves, lab coat, safety goggles)[4].
-
Absorption: Cover the spill with a finely-powdered liquid-binding material, such as diatomite or universal chemical binders[4]. Causality: These porous materials trap the hydrophobic solvent and the dissolved API via capillary action, preventing it from seeping into benchtop micro-fissures.
-
Chemical Scrubbing: Decontaminate the surface by scrubbing vigorously with 70% Isopropanol or Ethanol[4]. Causality: Because NBI-74330 is insoluble in water, wiping a spill with aqueous detergents will only smear the compound. Alcohols effectively re-solubilize trace API, lifting it from the surface for complete removal.
-
Validation: Perform a final wipe with a dry Kimwipe. If the wipe shows no residual discoloration or oily residue, the area is chemically secure. Dispose of all cleanup materials as hazardous solid waste[4].
References
- Title: NBI-74330 | CXCR Antagonist - MedchemExpress.
- Source: ahajournals.
- Title: NBI 74330 (CAS Number: 855527-92-3)
- Title: (±)
- Title: Safety Data Sheet - MedchemExpress.
Sources
Personal protective equipment for handling NBI-74330
Comprehensive Safety and Operational Guide for Handling NBI-74330
As a Senior Application Scientist, I have developed this procedural guide to provide drug development professionals and researchers with a rigorous, field-proven framework for handling NBI-74330. This document transcends standard Safety Data Sheets (SDS) by explaining the causality behind each safety requirement, ensuring that your laboratory protocols are both scientifically sound and operationally secure.
Chemical Profiling & Quantitative Data
Understanding the physicochemical and pharmacological properties of NBI-74330 is the foundational step in risk mitigation. NBI-74330 is a highly potent, small-molecule antagonist of the CXCR3 chemokine receptor[1][2]. Because it operates at nanomolar concentrations to modulate immune cell migration, accidental systemic exposure poses a significant immunomodulatory risk[3][4].
Table 1: Key Pharmacological and Physicochemical Properties
| Property | Value | Operational & Safety Relevance |
| Primary Target | CXCR3 Receptor | Modulates Th1 cell and macrophage migration; requires strict exposure limits[2][5]. |
| Binding Affinity ( | 1.5 nM (CXCL10) / 3.2 nM (CXCL11) | Extreme potency dictates that even microgram exposures can be biologically active[1]. |
| Functional IC | ~7.0 nM (Ca | Rapidly inhibits downstream intracellular signaling pathways[1][6]. |
| Molecular Weight | 605.58 g/mol | Critical for accurate molarity calculations during stock reconstitution[6]. |
| Solvent Compatibility | DMSO | DMSO acts as a potent skin penetration enhancer, escalating dermal hazards[7]. |
| Storage Temperature | -20°C (Solid) | Requires strict cold-chain management to prevent compound degradation[7]. |
Mechanism of Action & Exposure Risks
To understand the safety protocols, we must first visualize what NBI-74330 does at the cellular level. The compound competitively blocks the binding of endogenous chemokines (CXCL9, CXCL10, and CXCL11) to the CXCR3 receptor, thereby halting
Caption: Mechanism of Action: NBI-74330 antagonism of CXCR3-mediated calcium mobilization and chemotaxis.
Causality of Risk: NBI-74330 is supplied as a lyophilized powder[7]. In its dry state, the primary acute risk is the inhalation of aerosolized particulates. However, once reconstituted in Dimethyl Sulfoxide (DMSO), the risk profile shifts entirely. DMSO is a highly polar aprotic solvent that rapidly penetrates the stratum corneum, carrying dissolved solutes with it. A splash of DMSO-solubilized NBI-74330 will result in immediate systemic absorption of the drug.
Personal Protective Equipment (PPE) Rationale
Standard laboratory attire is insufficient when handling potent immunomodulators in penetration-enhancing solvents. The following PPE is mandatory[7]:
-
Respiratory & Environmental Containment: Weighing must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Why? Drafts from standard fume hoods can aerosolize the fine powder. If a containment hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation.
-
Dermal Protection (The Double-Glove Method): Wear double nitrile gloves. Why? Nitrile provides an excellent barrier against the dry powder but degrades upon prolonged contact with DMSO. This double-glove system acts as a self-validating safety mechanism : if a DMSO splash occurs, the outer glove absorbs the chemical attack and is immediately discarded, while the inner glove maintains the sterile and safe barrier.
-
Ocular & Body Protection: Wrap-around splash goggles (safety glasses leave peripheral gaps) and a fully buttoned, fluid-resistant lab coat with knit cuffs are required.
Step-by-Step Reconstitution Workflow
The following protocol guarantees both operator safety and the biochemical integrity of the NBI-74330 stock solution.
Caption: Standard operating procedure for the safe handling and reconstitution of NBI-74330.
Protocol: Safe Reconstitution to a 10 mM Stock Solution Self-Validating Check: Before beginning, ensure a chemical spill kit (containing absorbent pads and 70% ethanol) is physically present on your bench.
-
Thermal Equilibration: Remove the NBI-74330 vial from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation. Water reacts with the powder, degrading the compound and altering its molecular weight via hydration, which ruins the accuracy of your molarity calculations[6].
-
Preparation: Don all required PPE. Transfer the vial, anti-static spatulas, and a pre-tared amber glass vial into the BSC.
-
Weighing: Carefully weigh the required mass (e.g., 6.06 mg for 1 mL of 10 mM stock). Causality: Use anti-static tools. Fine lyophilized powders build static charge and will repel from standard plastic spatulas, causing dangerous aerosolization.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial. Causality: Use strictly anhydrous DMSO; water impurities can cause the highly hydrophobic NBI-74330 to precipitate out of solution.
-
Dissolution: Cap the vial tightly and vortex gently. If dissolution is incomplete, sonicate in a water bath for 1-2 minutes. Do not apply direct heat.
-
Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube). Causality: NBI-74330 is sensitive to repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity and binding affinity of the antagonist.
-
Storage: Store all aliquots immediately at -20°C[7].
Spill Response and Disposal Plan
A robust disposal plan ensures environmental compliance and laboratory safety.
-
Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp absorbent paper towels (moistened with water) to trap the powder. Wipe inward from the edges to prevent spreading. Place all contaminated materials into a sealed biohazard/chemical waste bag.
-
DMSO Solution Spill: Immediately don a fresh pair of outer nitrile gloves. Cover the liquid with a universal chemical absorbent pad. Once absorbed, clean the surface aggressively with 70% ethanol or isopropanol to remove residual DMSO and the dissolved compound.
-
Disposal: NBI-74330 and all contaminated consumables (pipette tips, tubes, outer gloves) must be disposed of as hazardous chemical waste according to institutional and local environmental regulations. Never pour reconstituted solutions down the drain[7].
References
-
NBI-74330 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Heise et al. (2005). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. PubMed Central (NIH). Available at: [Link]
-
Piotrowska et al. (2021). Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model. MDPI. Available at: [Link]
-
CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBI-74330 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 6. rndsystems.com [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
